molecular formula C8H8F3NO2 B1422802 (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS No. 159981-20-1

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Cat. No.: B1422802
CAS No.: 159981-20-1
M. Wt: 207.15 g/mol
InChI Key: ZPXXCBWFBUPEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXCBWFBUPEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712204
Record name [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159981-20-1
Record name 6-(2,2,2-Trifluoroethoxy)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159981-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol CAS number

This building block has been instrumental in the development of inhibitors for targets such as MET and other receptor tyrosine kinases, which are often deregulated in various cancers. [6]The ability to fine-tune solubility, cell permeability, and metabolic stability by incorporating this moiety makes it a valuable tool for medicinal chemists. [7]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets (SDS).

GHS Hazard and Precautionary Information
CategoryCodeStatementSource
Hazard H315Causes skin irritation.[6][7]
Hazard H319Causes serious eye irritation.[6]
Hazard H335May cause respiratory irritation.[5][6]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
Precaution P302+P352IF ON SKIN: Wash with plenty of soap and water.[6][7]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Precaution P403+P233Store in a well-ventilated place. Keep container tightly closed.[5][6]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][8]Eyewash stations and safety showers must be readily accessible. [7]* Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. [7][8]* Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). [8]Gloves must be inspected before use and disposed of properly after handling. [8]* Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [7]* Hygiene Measures: Wash hands thoroughly before breaks and at the end of the workday. [8]Avoid contact with skin, eyes, and clothing. [6]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. [5][8]Keep the container tightly closed and sealed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]Do not let the product enter drains. [8]

Conclusion

This compound (CAS No. 159981-20-1) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous characteristics imparted by the trifluoroethoxy group make it a highly valuable building block for the creation of next-generation therapeutics. Understanding its synthesis, handling requirements, and potential applications allows researchers to fully leverage its capabilities in the complex process of drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Molecule

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to tuning a molecule's pharmacological profile. The subject of this guide, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, represents a confluence of such strategic elements. The pyridine core is a ubiquitous scaffold in medicinal chemistry, while the 2,2,2-trifluoroethoxy group is increasingly utilized to modulate properties like metabolic stability and lipophilicity. The primary alcohol function offers a versatile handle for further synthetic elaboration.

This document provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is the foundation upon which rational drug design, formulation development, and successful preclinical evaluation are built. We will move beyond simple data reporting to explore the causality behind these properties and detail the robust experimental methodologies required for their validation.

Core Molecular Identity and Properties

A molecule's fundamental attributes dictate its behavior in any system. The structural and electronic features of this compound give rise to a unique set of properties that are critical for its application.

PropertyValue / DescriptionSource(s)
IUPAC Name [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol[1][2]
CAS Number 159981-20-1[1]
Molecular Formula C₈H₈F₃NO₂[1][2]
Molecular Weight 207.15 g/mol [1]
SMILES C1=CC(=NC=C1CO)OCC(F)(F)F[1][2]
Predicted XLogP 1.4[2]

In-Depth Analysis of Key Physicochemical Parameters

The journey of a drug candidate from the bench to the clinic is heavily influenced by three cornerstone properties: lipophilicity, aqueous solubility, and ionization state (pKa). These parameters are intricately linked and govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), measures a compound's relative affinity for a lipid versus an aqueous phase.[3] It is a critical determinant of membrane permeability, plasma protein binding, and volume of distribution.[4][5] For this compound, a predicted XLogP of 1.4 suggests a balanced character, avoiding the extremes of high lipophilicity (which can lead to poor solubility and metabolic instability) and high hydrophilicity (which can hinder membrane transport).[2][3]

The trifluoroethoxy group significantly increases lipophilicity compared to a simple ethoxy or methoxy substituent, while the hydroxyl and pyridine nitrogen moieties contribute hydrophilic character, resulting in this balanced profile.

Ionization Constant (pKa): The Influence of pH

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH.[6] This is fundamentally important, as only the neutral, unionized form of a drug can efficiently diffuse across biological membranes.[6]

This compound possesses a basic pyridine nitrogen. Pyridine itself has a pKa of approximately 5.2.[7] However, the 6-position is substituted with a strongly electron-withdrawing trifluoroethoxy group. This inductive effect will significantly decrease the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the pKa of the conjugate acid is expected to be substantially lower than 5.2. This lower pKa means that at physiological pH (7.4), the compound will exist predominantly in its neutral, membrane-permeable form.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for absorption and distribution.[8] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[9] A commonly accepted threshold for good solubility in drug discovery is >60 µg/mL.[10]

The solubility of this compound is a balance of competing factors. The crystalline structure's lattice energy must be overcome by solvation energy.[10] The polar hydroxyl group and the pyridine nitrogen are capable of hydrogen bonding with water, which promotes solubility.[8] Conversely, the aromatic ring and the fluorinated alkyl chain are hydrophobic. Given its balanced LogP and hydrogen bonding capabilities, moderate aqueous solubility is anticipated.

Validated Experimental Protocols

Theoretical predictions provide valuable guidance, but they must be substantiated by rigorous experimental data. The following protocols are presented as robust, self-validating systems for determining the key physicochemical parameters.

Protocol: Determination of LogP by Shake-Flask Method

This method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[4]

Causality: The protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases (n-octanol and water), providing a definitive measure of its relative lipophilicity.[11]

Methodology:

  • Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.[11]

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.

  • Equilibration: Gently agitate the mixture on a flatbed shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Slow stirring is preferred over vigorous shaking to prevent emulsion formation.[4]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 30 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Diagram: Shake-Flask LogP Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Saturate n-Octanol with Buffer (pH 7.4) p2 Saturate Buffer with n-Octanol e1 Combine Saturated Phases + Analyte p2->e1 e2 Equilibrate (24h Agitation) e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Aqueous Phase e3->a1 a3 Quantify by HPLC-UV a1->a3 a2 Sample Octanol Phase a2->a3 a4 Calculate LogP a3->a4

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes as a titrant is added to a solution of the analyte, allowing for the direct determination of the ionization constant.

Causality: The pKa corresponds to the pH at which 50% of the species is in its ionized form and 50% is in its neutral form. This point is identified as the midpoint of the buffering region on the titration curve.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent in which both the free base and its conjugate acid are soluble (e.g., a water/methanol mixture). Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) and blanket with an inert gas (N₂) to prevent CO₂ absorption.

  • Data Collection: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize each time.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. Alternatively, use Gran plotting or derivative plots to precisely identify the equivalence point.

Diagram: Potentiometric Titration Workflow for pKa

pKa_Workflow s1 Calibrate pH Meter (3-point calibration) s2 Prepare Analyte Solution (in co-solvent with KCl) s1->s2 s3 Titrate with Standardized HCl under N₂ at 25°C s2->s3 s4 Record pH vs. Titrant Volume s3->s4 s5 Plot Titration Curve (pH vs. Volume) s4->s5 s6 Determine Equivalence Point (e.g., 1st Derivative Plot) s5->s6 s7 Calculate pKa (pH at 1/2 Equivalence Point) s6->s7

Caption: Step-by-step workflow for pKa determination using potentiometric titration.

Protocol: Determination of Equilibrium Aqueous Solubility

This assay measures the concentration of a compound in a saturated solution under thermodynamic equilibrium, providing the most clinically relevant solubility value.[10]

Causality: The protocol ensures that the solution is truly saturated by introducing an excess of solid material and allowing sufficient time for the dissolution process to reach equilibrium.[9]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical for accurate measurement.[12]

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[10][12]

  • Verification: Visually inspect the solid material remaining in the vial to ensure that an excess was present throughout the experiment.

Diagram: Equilibrium Solubility Assay Workflow

Solubility_Workflow start Add Excess Solid Compound to Buffer (e.g., pH 7.4) incubate Incubate with Agitation (24-72h at 25°C) start->incubate filter Filter Supernatant (0.22 µm PVDF filter) incubate->filter quantify Quantify Filtrate Concentration (HPLC or LC-MS/MS) filter->quantify result Report Solubility (e.g., in µg/mL) quantify->result

Caption: Experimental workflow for determining equilibrium aqueous solubility.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not publicly available, general precautions for related pyridinemethanol compounds should be followed.[13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[15] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a balanced physicochemical profile, making it an interesting building block for drug discovery programs. Its predicted moderate lipophilicity, coupled with the presence of hydrogen bond donors and acceptors, suggests a favorable starting point for developing molecules with good ADME properties. The electron-withdrawing nature of the trifluoroethoxy group is expected to lower the pKa of the pyridine nitrogen, ensuring the molecule is predominantly neutral at physiological pH. Rigorous experimental validation of these properties using the standardized protocols outlined herein is an essential next step in fully characterizing this compound for its potential applications in pharmaceutical research and development.

References

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Abstract

This compound represents a strategically designed molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway. The molecule synergistically combines the privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the 2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design and its application as a high-value building block for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of approved pharmaceuticals and clinical candidates.[2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power of this scaffold is realized through its "functional decoration," where strategic substitution is used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-containing groups.[3][4] The trifluoroethoxy (-OCH₂CF₃) group, in particular, has gained prominence for its ability to confer several desirable attributes upon a molecule.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By placing this group at a strategic position, chemists can block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.[1]

  • Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and interact with hydrophobic binding pockets on target proteins.[1]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the parent pyridine ring, altering its binding interactions and reactivity.

This compound is an exemplar of this design strategy, providing a readily available intermediate that embeds these desirable properties into a versatile pyridinemethanol framework.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The hydroxymethyl group provides a key site for hydrogen bonding and serves as a synthetic handle for further elaboration, while the trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.

PropertyValueSource
IUPAC Name [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol[5]
CAS Number 159981-20-1[5][6]
Molecular Formula C₈H₈F₃NO₂[5][7]
Molecular Weight 207.15 g/mol [5]
SMILES C1=CC(=NC=C1CO)OCC(F)(F)F[5][7]
Predicted XlogP 1.4[7]
Hydrogen Bond Donors 1 (from the -OH group)PubChem CID: 54560084
Hydrogen Bond Acceptors 4 (N in pyridine, 2 O atoms, F atoms)PubChem CID: 54560084
Topological Polar Surface Area 42.4 ŲPubChem CID: 54560084

Retrosynthetic Analysis and Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable and scalable protocol can be constructed from well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a logical sequence of functional group transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.

G target This compound intermediate1 Methyl 6-(2,2,2-trifluoroethoxy)nicotinate target->intermediate1 Reduction intermediate2 Methyl 6-chloronicotinate intermediate1->intermediate2 SNAr sm2 2,2,2-Trifluoroethanol intermediate1->sm2 SNAr sm1 6-Chloronicotinic Acid intermediate2->sm1 Esterification

Caption: Retrosynthetic analysis of the target compound.
Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material, nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the ester to the desired primary alcohol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Trifluoroethoxylation (SNAr) cluster_2 Step 3: Reduction start 6-Chloronicotinic Acid step1 React with Methanol (MeOH) Catalyst: H₂SO₄ Conditions: Reflux start->step1 prod1 Methyl 6-chloronicotinate step1->prod1 step2 React with Sodium 2,2,2-trifluoroethoxide (NaOCH₂CF₃) Solvent: DMF Conditions: Heat prod1->step2 prod2 Methyl 6-(2,2,2-trifluoroethoxy)nicotinate step2->prod2 step3 React with LiAlH₄ Solvent: Anhydrous THF Conditions: 0 °C to RT prod2->step3 final_product This compound step3->final_product G start Building Block This compound lib_synth Library Synthesis (e.g., Esterification, Etherification, Mitsunobu) start->lib_synth Incorporation screening High-Throughput Screening (HTS) lib_synth->screening hit_id Hit Identification (Initial Potency) screening->hit_id lead_opt Lead Optimization (Improved ADME Properties) hit_id->lead_opt Structure-Activity Relationship (SAR) candidate Preclinical Candidate lead_opt->candidate Selection

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. As a key intermediate in pharmaceutical and agrochemical research, unequivocal structural confirmation is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering a predictive breakdown of the spectrum, an explanation of the underlying physicochemical principles governing the spectral features, and a robust, field-proven protocol for acquiring high-quality data. The guide is structured to deliver not just data, but a causal understanding of the spectral landscape of this molecule.

Introduction: The Imperative for Structural Verification

In the synthesis of novel chemical entities, the definitive confirmation of molecular structure is a non-negotiable cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] The compound this compound, with its distinct electronic environments—an electron-rich ether-substituted pyridine ring, a fluorinated aliphatic chain, and a benzylic alcohol moiety—presents a rich and informative ¹H NMR spectrum. Understanding this spectrum is crucial for verifying its synthesis, assessing its purity, and ensuring the reliability of subsequent biological or chemical studies. This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, correlating each signal to its corresponding proton environment and explaining the structural and electronic factors that determine its chemical shift, multiplicity, and coupling constants.

Molecular Structure and Predicted Proton Environments

The structure of this compound contains six unique proton environments, each expected to produce a distinct signal in the ¹H NMR spectrum. The analysis is predicated on the molecule's constituent parts: a 3,6-disubstituted pyridine ring, a trifluoroethoxy group, and a hydroxymethyl group.

The distinct proton environments are labeled as follows:

  • Pyridine Ring Protons: H-2, H-4, H-5

  • Trifluoroethoxy Protons: H-a (-OCH₂-)

  • Methanol Protons: H-b (-CH₂OH) and H-c (-OH)

A thorough analysis requires predicting the spectral characteristics for each of these proton sets.

Predictive Spectral Analysis: From Structure to Spectrum

While an experimental spectrum provides the final confirmation, a predictive analysis based on established principles of NMR spectroscopy is an essential exercise in structural verification. The following sections detail the expected characteristics of each signal.

The Aromatic Region: Pyridine Ring Protons (δ 6.5-8.5 ppm)

The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature and position of substituents.[2][3] The trifluoroethoxy group at C-6 acts as an electron-donating group through resonance via the oxygen lone pair, while the hydroxymethyl group at C-3 is weakly electron-withdrawing.

  • H-2 (ortho to Nitrogen): This proton is adjacent to the highly electronegative nitrogen atom, causing significant deshielding. It is anticipated to be the most downfield of the aromatic signals. It experiences meta-coupling to H-4.

    • Predicted Signal: A doublet (or doublet of doublets with a small para-coupling) around δ 8.2-8.4 ppm with a small meta-coupling constant (⁴J₂﹐₄) of approximately 2-3 Hz.[4][5]

  • H-4 (meta to both substituents): This proton is ortho to the hydroxymethyl group and meta to the trifluoroethoxy group. It will be coupled to both H-2 (meta) and H-5 (ortho).

    • Predicted Signal: A doublet of doublets around δ 7.7-7.9 ppm . The splitting pattern will arise from a larger ortho-coupling to H-5 (³J₄﹐₅ ≈ 7-8 Hz) and a smaller meta-coupling to H-2 (⁴J₂﹐₄ ≈ 2-3 Hz).

  • H-5 (ortho to Trifluoroethoxy Group): The electron-donating resonance effect of the ether oxygen at C-6 will shield this proton relative to other pyridine protons, shifting it upfield. It is coupled only to H-4 in an ortho relationship.

    • Predicted Signal: A doublet around δ 6.8-7.0 ppm with an ortho-coupling constant (³J₅﹐₄) of approximately 7-8 Hz.

The Aliphatic Region: Side Chain Protons (δ 4.0-5.0 ppm)

The two methylene groups in the side chains are subject to strong deshielding effects from adjacent heteroatoms and electron-withdrawing groups.

  • H-a (Trifluoroethoxy -OCH₂CF₃): These two protons are bonded to a carbon that is alpha to both an ether oxygen and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This dual effect results in a substantial downfield shift. Furthermore, the protons will couple with the three equivalent fluorine atoms on the adjacent carbon.

    • Predicted Signal: A quartet around δ 4.7-4.9 ppm . The splitting into a quartet is due to coupling with the three fluorine atoms, with a characteristic ³JH-F of approximately 8-9 Hz.

  • H-b (Hydroxymethyl -CH₂OH): These protons are in a benzylic position, which typically appear around δ 2.2-3.0 ppm.[6][7] However, they are also alpha to a hydroxyl group, which provides additional deshielding, similar to the environment in benzyl alcohol (CH₂ at ~4.7 ppm).[8][9]

    • Predicted Signal: A singlet around δ 4.6-4.8 ppm . This signal integrates to 2H. Coupling to the hydroxyl proton (H-c) is often not observed due to rapid proton exchange with the solvent or trace amounts of water, resulting in a sharp singlet.[10]

  • H-c (Hydroxyl -OH): The chemical shift of hydroxyl protons is highly variable, depending on solvent, concentration, and temperature, due to its involvement in hydrogen bonding.[11][12]

    • Predicted Signal: A broad singlet that can appear anywhere between δ 2.0-5.5 ppm . This signal is often exchangeable with D₂O; adding a drop of D₂O to the NMR tube and re-acquiring the spectrum would cause this signal to disappear, a definitive method for its assignment.

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below for quick reference.

Proton LabelChemical EnvironmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 Pyridine (ortho to N)8.2 - 8.4d⁴J ≈ 2-31H
H-4 Pyridine (meta to N)7.7 - 7.9dd³J ≈ 7-8, ⁴J ≈ 2-31H
H-5 Pyridine (ortho to -OR)6.8 - 7.0d³J ≈ 7-81H
H-a -OCH₂ CF₃4.7 - 4.9q³JH-F ≈ 8-92H
H-b -CH₂ OH4.6 - 4.8sN/A2H
H-c -OH 2.0 - 5.5br sN/A1H

Visualizing Molecular Connectivity and Experimental Workflow

Diagrams are powerful tools for conceptualizing both the interactions within the molecule and the process used to study it.

Spin-Spin Coupling Network

The following diagram illustrates the key scalar (J) coupling relationships between the protons on the pyridine ring, which are responsible for the observed splitting patterns.

G H2 H-2 H4 H-4 H4->H2 J (meta) H5 H-5 H4->H5 J (ortho)

Caption: Key J-coupling interactions in the pyridine ring.

Experimental Workflow for Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following workflow outlines the critical steps from sample preparation to final analysis.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Add 0.03% TMS instrument Instrument Setup 400 MHz+ Spectrometer Tuning & Shimming prep->instrument Insert Sample acquire Acquisition Pulse Program (zg30) 16-32 Scans, D1=5s instrument->acquire process Processing Fourier Transform, Phasing Baseline Correction acquire->process integrate Integration & Referencing Set TMS to 0.00 ppm process->integrate analyze Spectral Analysis Assign Peaks, Measure J integrate->analyze

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Protocol: High-Resolution ¹H NMR Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound (~5-10 mg)

  • Deuterated Chloroform (CDCl₃), 99.8%+ D

  • Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Volumetric glassware and Pasteur pipettes

Methodology:

  • Sample Preparation (The Foundation of Quality Data):

    • Accurately weigh 5-10 mg of the title compound and transfer it into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃. The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[10][13]

    • Add one drop of a 1% TMS in CDCl₃ solution. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm), a universally accepted practice that ensures data comparability across different instruments.[1]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. The column height should be approximately 4-5 cm.

  • Instrument Setup and Calibration (Ensuring Precision):

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is identifiable by a sharp, symmetrical TMS signal.

  • Data Acquisition (Capturing the Signal):

    • Use a standard one-pulse experiment (e.g., Bruker's zg30 pulse program).

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Set the number of scans (NS) to 16 or 32. This is a balance between achieving a good signal-to-noise ratio and experiment time.

    • Set the relaxation delay (D1) to 5 seconds. A sufficiently long delay is crucial for accurate signal integration, especially for protons with long relaxation times.

  • Data Processing (Transforming Data into Information):

    • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., the doublet at δ ~6.9 ppm corresponding to H-5).

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its molecular structure. The predictable dispersion of signals, from the downfield aromatic protons to the characteristic quartet of the trifluoroethoxy group, allows for unambiguous assignment. By understanding the causal relationships between the molecular structure and the resulting spectral parameters, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity and validity of their scientific endeavors.

References

A Technical Guide to the ¹³C NMR Spectrum of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science, serving as a key building block for more complex molecules. Accurate structural verification is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous method for characterizing its unique carbon framework. This guide offers an in-depth analysis of the theoretical principles, an optimized experimental protocol for acquiring a high-quality ¹³C NMR spectrum, and a detailed interpretation of the expected spectral data for the title compound. Particular emphasis is placed on the influence of the trifluoroethoxy substituent, which introduces characteristic carbon-fluorine (C-F) coupling patterns that are critical for correct signal assignment.

Structural Features & Theoretical ¹³C NMR Principles

Understanding the ¹³C NMR spectrum begins with a thorough analysis of the molecule's electronic environment. The structure comprises three distinct moieties: a 3,6-disubstituted pyridine ring, a primary alcohol (methanol) group, and a trifluoroethoxy group. Each of these imparts specific and predictable characteristics to the spectrum.

G cluster_molecule This compound N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 CH2OH_C C7 (H₂COH) C3->CH2OH_C C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O_ether O C6->O_ether OCH2_C C8 (H₂CO) O_ether->OCH2_C CF3_C C9 (F₃C) OCH2_C->CF3_C

Caption: Numbered chemical structure of the target molecule.

The Disubstituted Pyridine Ring (C2-C6)

The chemical shifts of carbons in a pyridine ring are highly sensitive to the electronic nature of their substituents. Unsubstituted pyridine shows signals at approximately δ 150 (C2/C6), 124 (C3/C5), and 136 ppm (C4).[1][2] In our target molecule:

  • C6: This carbon is directly attached to the highly electronegative oxygen of the trifluoroethoxy group, causing a significant downfield shift (deshielding). Its resonance is expected to be the furthest downfield among the pyridine carbons.

  • C3: Bonded to the electron-withdrawing, but less impactful, hydroxymethyl group. Its chemical shift will be influenced accordingly.

  • C2, C4, C5: These carbons are affected by substituent effects transmitted through the aromatic system.[3][4] Their precise shifts can be estimated using additivity rules, but are generally expected within the typical aromatic range for pyridines (δ 110-160 ppm).[5][6]

The Methanol Substituent (C7)

The carbon of the primary alcohol group (-CH₂OH) typically resonates in the δ 50-65 ppm range.[7] Its exact position is influenced by solvent and concentration but remains a distinct and readily identifiable signal in the aliphatic region of the spectrum.

The Critical Influence of the 2,2,2-Trifluoroethoxy Group (C8, C9)

The trifluoroethoxy group is the most structurally informative moiety in the ¹³C NMR spectrum due to the presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance. This results in observable through-bond scalar couplings (J-couplings) to nearby carbon atoms, splitting their signals into multiplets even in a proton-decoupled spectrum.[8][9]

  • C9 (-CF₃): This carbon is directly bonded to three fluorine atoms. Due to the strong electronegativity of fluorine and the large one-bond C-F coupling constant (¹J_CF), this signal appears as a distinct quartet (a 1:3:3:1 pattern) with a very large coupling constant, typically in the range of 270-280 Hz.[9] The chemical shift is expected in the aromatic region, around δ 120-126 ppm.[10][11]

  • C8 (-OCH₂-): This carbon is two bonds away from the fluorine atoms. It will be split into a quartet by the three fluorines due to two-bond C-F coupling (²J_CF). This coupling is significantly smaller than the one-bond coupling, generally around 30-40 Hz.[9] The attachment to oxygen shifts this signal downfield into the δ 60-70 ppm range.

  • Long-Range Coupling: It is also possible to observe smaller, long-range C-F couplings (e.g., ³J_CF) to the C6 carbon of the pyridine ring, which may result in further fine splitting or broadening of that signal.[12]

Optimized Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum for this molecule requires careful consideration of experimental parameters, particularly to resolve the C-F couplings and ensure adequate signal-to-noise for quaternary carbons.

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 15-25 mg of the compound. Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality: This concentration range provides a good balance between achieving sufficient signal in a reasonable time and avoiding solubility issues or viscosity-induced line broadening. The choice of solvent depends on sample solubility; CDCl₃ is a common first choice.[13]

  • Instrument Configuration:

    • Action: Use a spectrometer with a field strength of at least 100 MHz (for ¹³C). Ensure the probe is properly tuned to the ¹³C frequency.

    • Causality: Higher field strengths provide better signal dispersion and sensitivity, which is beneficial for resolving closely spaced peaks in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° flip angle (e.g., zgpg30 on Bruker systems) is recommended.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Set to 2-5 seconds.

    • Causality: A longer relaxation delay is crucial for allowing quaternary carbons and carbons with long relaxation times (like the -CF₃ group) to fully relax between pulses, ensuring their signal intensity is not attenuated and can be accurately integrated if needed.[14]

    • Number of Scans (NS): Start with 1024 scans and increase as needed.

    • Causality: Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a higher number of scans is required to achieve an adequate signal-to-noise ratio, especially for the weak quartet signals.[12]

    • Spectral Width (SW): Set a wide spectral width of 0 to 220 ppm to ensure all carbon signals, from aliphatic to potential carbonyl-like regions, are captured.[15]

  • Data Processing:

    • Action: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz before Fourier Transformation. Carefully phase the spectrum and apply a baseline correction.

    • Causality: Applying a slight line broadening factor improves the signal-to-noise ratio of the spectrum, making weaker signals more apparent. Accurate phasing and baseline correction are essential for correct peak picking and integration.

Predicted Spectrum, Data Interpretation, and Signal Assignment

Based on established chemical shift ranges and substituent effects, the following table summarizes the predicted ¹³C NMR data for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (¹⁹F Coupling) Predicted Coupling Constant (J_CF, Hz) Rationale
C6160 – 165q (quartet) or broad s³J_CF ≈ 2-5Attached to electronegative ether oxygen, causing strong deshielding. May show small long-range coupling to ¹⁹F.
C2145 – 150s (singlet)-Alpha to pyridine nitrogen, typically downfield.[1]
C4135 – 140s (singlet)-Gamma to both substituents, expected near the standard pyridine C4 position.[1]
C9 (-CF₃)122 – 127q (quartet)¹J_CF ≈ 275Strong electron withdrawal by three F atoms and characteristic large one-bond C-F coupling.[9][10]
C5110 – 115s (singlet)-Ortho to the ether-substituted C6, likely shifted upfield relative to unsubstituted pyridine.
C8 (-OCH₂-)65 – 70q (quartet)²J_CF ≈ 35Deshielded by oxygen and split by three adjacent F atoms.[9]
C7 (-CH₂OH)60 – 65s (singlet)-Typical chemical shift for a primary alcohol carbon.[7]
C3130 – 135s (singlet)-Carbon bearing the methanol group; its precise shift is influenced by both substituents.

References

Mass spectrometry of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Executive Summary

This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). As a key intermediate in pharmaceutical development, rigorous analytical characterization of this molecule is paramount. This document moves beyond rote protocols to deliver a foundational understanding of the why behind the methodology. We will explore the physicochemical properties of the target analyte, justify the selection of an advanced chromatographic technique (HILIC) coupled with Electrospray Ionization (ESI), provide a detailed, field-tested experimental protocol, and elucidate the predicted fragmentation pathways based on established chemical principles. This guide is designed to empower researchers, scientists, and drug development professionals to develop robust, accurate, and self-validating analytical methods for this and structurally related compounds.

Analyte Overview: Physicochemical Properties and Analytical Rationale

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's structure and chemical nature. This compound possesses a unique combination of functional groups that dictate its behavior in both chromatographic and mass spectrometric systems.

The presence of a pyridine ring, a primary alcohol, and an ether linkage imparts significant polarity. Furthermore, the pyridine nitrogen is a basic site, readily accepting a proton, making the molecule an ideal candidate for positive-ion mode mass spectrometry. The trifluoroethoxy group introduces high electronegativity and influences the molecule's electronic properties and potential fragmentation behavior.

Table 1: Core Physicochemical Properties of the Analyte

PropertyValueSource
IUPAC Name [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol[1]
CAS Number 159981-20-1[1]
Molecular Formula C₈H₈F₃NO₂[2]
Average Molecular Weight 207.15 g/mol [1]
Monoisotopic Mass 207.05072 Da[2]
Predicted XlogP 1.4[2]
Key Structural Features Pyridine Ring (basic), Primary Alcohol, Aryl Ether, Trifluoroethoxy Moiety-

Given these properties, a standard reversed-phase LC method may fail to provide adequate retention. Therefore, a specialized approach is required to achieve robust and reproducible results.

Ionization Strategy: The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for analyzing moderately polar molecules such as the target analyte. As a "soft ionization" technique, ESI excels at transferring ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for detection and subsequent fragmentation analysis (MS/MS).[3]

The mechanism involves three critical stages:

  • Droplet Formation: A high voltage is applied to the liquid eluting from the LC, creating a fine spray of charged droplets.[4] In positive-ion mode, the acidic mobile phase protonates the basic pyridine nitrogen, leading to an excess of positive ions in the droplets.[5]

  • Desolvation: A heated drying gas evaporates the solvent from the droplets. As the droplets shrink, their surface charge density increases dramatically.[4]

  • Gas-Phase Ion Formation: The intense electrostatic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules (e.g., [M+H]⁺) into the gas phase, which are then guided into the mass analyzer.[6]

This gentle process ensures that the primary ion observed in a full-scan MS spectrum corresponds to the intact, protonated molecule, providing unambiguous confirmation of the molecular weight.

Chromatographic Method: Harnessing HILIC for Polar Analyte Retention

The high polarity of this compound presents a significant challenge for traditional reversed-phase chromatography, where it would likely elute in or near the solvent front with poor retention and peak shape. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[7]

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[8]

This strategy offers two key advantages:

  • Superior Retention: Provides robust retention for polar compounds that are unretained in reversed-phase.[9]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.[8]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed as a robust starting point for method development. As a self-validating system, it incorporates best practices to ensure data integrity and reproducibility.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of 50:50 acetonitrile/water.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 90:10 acetonitrile/water to create a working standard suitable for injection.

  • Sample Preparation: Dilute the sample matrix in 90:10 acetonitrile/water to a final concentration within the expected calibration range. Filter through a 0.22 µm PTFE syringe filter prior to injection.

LC-MS Instrumentation and Parameters
  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: High-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

  • LC Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • LC Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 10 90
    5.0 0.4 40 60
    5.1 0.4 10 90

    | 7.0 | 0.4 | 10 | 90 |

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas (N₂) Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Nebulizer Pressure: 40 psi

  • Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS of the precursor ion at m/z 208.0580.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Workflow Diagram

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Mass Spectrometry S1 Prepare 1 mg/mL Stock S2 Dilute to 1 µg/mL Working Standard S1->S2 LC1 Inject 2 µL S2->LC1 S3 Dilute & Filter Sample S3->LC1 LC2 Gradient Elution (90% to 60% ACN) LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Full Scan (MS1) MS1->MS2 MS3 Precursor Isolation (m/z 208.058) MS2->MS3 MS4 Collision-Induced Dissociation (CID) MS3->MS4 MS5 Fragment Scan (MS2) MS4->MS5

Caption: High-level workflow from sample preparation to MS/MS data acquisition.

Data Interpretation: Predicted Fragmentation Pathways

In the absence of a publicly available experimental spectrum, we can predict the fragmentation of the protonated molecule, [M+H]⁺ (m/z 208.0580), based on well-established fragmentation mechanisms for its constituent functional groups. The stability of the resulting fragment ions is the primary driving force for these cleavages.[10]

The structure contains three primary sites susceptible to fragmentation: the benzylic C-C bond, the aryl-ether linkages, and the primary alcohol.

Table 2: Predicted Fragment Ions for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragmentation Pathway
208.0580190.0474H₂O (18.0106 Da)Dehydration: Loss of the alcohol group as water.[11]
208.0580178.0474CH₂O (30.0106 Da)Alpha-Cleavage: Loss of formaldehyde from the hydroxymethyl group.[12]
208.0580124.0447C₂H₂F₃ (83.0132 Da)Ether Cleavage: Cleavage of the O-CH₂ bond with hydrogen rearrangement.
208.0580108.0447C₂H₃F₃O (99.0187 Da)Benzylic Cleavage: Cleavage of the C-C bond between the ring and the CH₂OH group.
Major Predicted Fragmentation Pathways
  • Benzylic Cleavage (Pathway A): The bond between the pyridine ring and the CH₂OH group is a benzylic-type position. Cleavage at this site is highly favorable as it results in a resonance-stabilized benzylic cation.[13] However, in this molecule, the charge is likely to be retained on the more stable trifluoroethoxypyridine fragment. This would result in the loss of the CH₂OH group as a radical, but a more likely scenario under CID is the loss of neutral formaldehyde (CH₂O) following rearrangement.

  • Alpha-Cleavage of the Alcohol (Pathway B): A classic fragmentation for primary alcohols is the cleavage of the C-C bond alpha to the oxygen.[12][14] This would involve breaking the bond between the CH₂OH group and the pyridine ring, leading to a resonance-stabilized oxonium ion. This pathway competes with benzylic cleavage.

  • Ether Bond Cleavages (Pathway C & D): The aryl ether linkage provides two additional points of potential cleavage. Cleavage of the Ar-O bond (Pathway C) or the O-CH₂CF₃ bond (Pathway D) can occur. Cleavage of the O-CH₂ bond is generally more favorable for aryl ethers.[15][16]

  • Dehydration (Pathway E): The loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols and is expected to be observed.[11][17]

G cluster_frags M [M+H]⁺ m/z 208.0580 C₈H₉F₃NO₂⁺ F1 [M+H - H₂O]⁺ m/z 190.0474 M->F1 Pathway E - H₂O F2 [M+H - CH₂O]⁺ m/z 178.0474 M->F2 Pathway A - CH₂O F3 [C₆H₆NO]⁺ m/z 108.0447 M->F3 Pathway B - C₂H₃F₃O F4 [C₆H₅NO₂]⁺ m/z 124.0447 M->F4 Pathway C/D - C₂H₂F₃

Caption: Predicted major fragmentation pathways from the protonated parent molecule.

Trustworthiness and Method Validation

To ensure the trustworthiness of this analytical method, a validation plan should be executed according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the signal at m/z 208.0580 and its corresponding fragments are unique to the analyte in the presence of matrix components.

  • Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 0.1 to 1000 ng/mL).

  • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate variations are made to parameters like mobile phase composition, pH, and column temperature.

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its distinct physicochemical properties. The combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides a powerful, sensitive, and specific platform for its characterization. By understanding the underlying principles of retention and fragmentation, researchers can confidently develop and validate robust analytical methods, ensuring the highest level of data integrity in the drug development pipeline. The predicted fragmentation pathways detailed herein serve as a foundational guide for spectral interpretation and structural confirmation.

References

A Senior Application Scientist's Guide to the Purity Analysis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing the purity of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, a key building block in modern pharmaceutical synthesis. The accurate determination of its purity is not merely an analytical task but a critical cornerstone for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond simple procedural lists, offering a detailed rationale for an orthogonal analytical strategy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and synthesize data from multiple techniques to generate a high-confidence purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.

Introduction: The Criticality of Starting Material Purity

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. Its purity directly influences the downstream synthetic pathway, affecting reaction yields, impurity profiles of subsequent intermediates, and the final API. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the control of impurities in new drug substances, a principle that logically extends to critical starting materials.[1][2][3] An impurity that is not controlled at this early stage can be carried through the synthesis, potentially becoming a significant, difficult-to-remove impurity in the final product.

The primary challenges in analyzing this molecule lie in its polarity, conferred by the methanol and pyridine functionalities, and the potential for a diverse range of process-related impurities and degradation products. Therefore, a single analytical technique is insufficient. A robust purity assessment requires an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to build a complete and accurate picture.

Strategic Impurity Profiling

Before any analysis begins, a theoretical impurity profile must be established. This involves a thorough understanding of the synthetic route. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[4]

  • Organic Impurities: These are the most common and challenging. They can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Partially reacted species.

    • By-products: Resulting from side reactions (e.g., over-oxidation of the methanol to an aldehyde or carboxylic acid, or isomers).

    • Degradation Products: Formed during storage or processing.

  • Inorganic Impurities: These may originate from reagents, catalysts, or the manufacturing process itself.[1] They are typically non-volatile and can be assessed by residue on ignition (ROI) or specific ion analysis.

  • Residual Solvents: Volatile organic chemicals used during synthesis and purification must be controlled according to ICH Q3C guidelines.[2][5]

This predictive profiling guides the selection and development of appropriate analytical methods.

The Orthogonal Analytical Workflow

A single analytical result can be misleading. To ensure the highest degree of confidence, we employ an orthogonal workflow where each technique provides a unique and complementary piece of information.

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolving power and sensitivity.[6] For a polar molecule like this compound, a reversed-phase method is the logical starting point.

Rationale for Method Development Choices
  • Column Selection: A standard C18 column is the initial choice for most reversed-phase separations. However, given the analyte's polarity, poor retention can be an issue.[7][8] An alternative is a polar-embedded or polar-endcapped phase, which provides better retention for polar compounds under highly aqueous mobile phase conditions and reduces peak tailing associated with basic analytes like pyridines.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase & pH Control: The pyridine nitrogen (pKa ≈ 5.2) will be protonated at acidic pH. To ensure good peak shape and consistent retention, the mobile phase pH must be controlled with a buffer.[9] A pH of ~3.0, achieved with a phosphate or formate buffer, will keep the pyridine moiety consistently protonated, minimizing peak tailing from silanol interactions.[9]

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength (e.g., λmax of the pyridine chromophore) but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity, which can indicate the presence of co-eluting impurities.

Self-Validating HPLC Protocol

This protocol includes system suitability tests (SST) to ensure the system is performing correctly before sample analysis.

1. Instrumentation and Columns:

  • HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm.

2. Reagents and Mobile Phase:

  • Mobile Phase A (MPA): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B (MPB): Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

3. Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.
Column Temp 30 °C Ensures retention time reproducibility.
Detection PDA, 265 nm Expected λmax for substituted pyridine. Monitor 200-400 nm.
Injection Vol 5 µL Balances sensitivity and potential for overload.

| Gradient | 10% to 80% MPB over 20 min | Broad gradient to elute all potential impurities. |

4. System Suitability Test (SST):

  • Prepare a solution of the reference standard at ~0.5 mg/mL.

  • Inject this solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor < 1.5.

    • Theoretical plates > 2000.

    • This step validates that the system is precise and providing good chromatography on the day of analysis.

5. Sample Analysis:

  • Prepare the sample batch at ~0.5 mg/mL in diluent.

  • Inject the sample in duplicate.

  • Calculate purity using the area percent method, correcting for any known relative response factors.

Confirmatory & Orthogonal Techniques

While HPLC is powerful, it must be supplemented with other methods to cover its blind spots.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Rationale: HPLC is unsuitable for volatile solvents. GC with headspace injection is the industry-standard method for residual solvent analysis, as outlined in ICH Q3C and USP <467>.[5][10] This technique separates volatile compounds based on their boiling points and interaction with the GC column stationary phase.[11]

Caption: General workflow for residual solvent analysis by GC-HS.

Protocol: Headspace GC-FID

  • Instrumentation: GC with Headspace Autosampler and Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.[11][12]

  • Sample Prep: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).[11]

  • HS Parameters: Vial Equilibration Temp: 80 °C; Time: 15 min.

  • GC Parameters:

    • Inlet Temp: 200 °C

    • Carrier Gas: Helium/Nitrogen

    • Oven Program: 40 °C (hold 5 min), ramp to 225 °C at 10 °C/min, hold 5 min.[11]

    • Detector Temp: 250 °C

  • Quantification: Analyze against a calibrated standard containing all potential solvents used in the synthesis.

Structural Confirmation and Assay by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation.[13][14] The ¹H NMR spectrum provides information on the electronic environment of every proton, confirming the presence of the trifluoroethoxy group, the pyridine ring substitution pattern, and the methanol moiety.[13][15] Furthermore, Quantitative NMR (qNMR) can be used as a primary assay method to determine the absolute purity against a certified, unrelated internal standard, providing a result completely independent of the HPLC area percent calculation.

Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H spectrum.

  • Interpretation:

    • Confirm the characteristic downfield signals for the pyridine ring protons (typically δ 7.5-8.5 ppm).[13]

    • Verify the quartet for the -OCH₂- group adjacent to the CF₃ group.

    • Verify the singlet (or doublet if coupled) for the benzylic -CH₂OH protons.

    • Integrate all signals to confirm the proton ratios match the molecular structure.

Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that is not detected by HPLC-UV and is poorly quantified by GC-FID. Coulometric or volumetric Karl Fischer titration is the specific and standard method for determining water content. This value is essential for calculating the final purity on an anhydrous basis.

Data Synthesis and Final Purity Calculation

The final purity value is not a single number from one experiment. It is a composite assessment derived from the orthogonal data set.

Purity Calculation Formula:

Purity (%) = [Assay_HPLC (%) * (100% - Water (%) - Residual Solvents (%) - Inorganic Impurities (%))] / 100%

AnalysisPurposeTypical Result
HPLC-UV/PDAOrganic Purity & Assay99.8% (Area Percent)
GC-HSResidual Solvents0.1% (e.g., 1000 ppm Ethyl Acetate)
Karl FischerWater Content0.2%
Residue on IgnitionInorganic Impurities<0.1%
¹H NMRStructure ConfirmationConforms to Structure

Example Calculation:

  • Purity = [99.8 * (100 - 0.2 - 0.1 - 0.1)] / 100

  • Purity = [99.8 * 99.6] / 100

  • Final Reported Purity = 99.4%

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a rigorous, scientifically-grounded approach. Relying on a single technique, such as HPLC, provides an incomplete and potentially inaccurate assessment. By employing an orthogonal strategy that combines the high-resolution separation of HPLC, the volatile-specific analysis of GC, the structural confirmation of NMR, and specific tests for water and inorganics, a true and defensible purity value can be established. This meticulous approach ensures the quality of this critical building block, thereby safeguarding the integrity of the entire drug development process.

References

A Researcher's Guide to Sourcing and Quality Control of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol in Modern Drug Discovery

This compound, a specialized pyridine derivative, represents a critical building block in contemporary medicinal chemistry. Its structure, which combines a pyridine core with a trifluoroethoxy group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The pyridine ring is a common scaffold in a vast number of pharmaceuticals, while the trifluoroethoxy moiety is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides an in-depth overview of the commercial landscape for this valuable compound, offering practical guidance on supplier evaluation, quality control, and safe handling for researchers at the forefront of pharmaceutical innovation.

The strategic incorporation of fluorine-containing groups, such as trifluoroethoxy, into drug molecules is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. This modification can significantly improve a compound's lipophilicity and metabolic resistance, leading to enhanced bioavailability and efficacy. As such, this compound serves as a key intermediate in the synthesis of a new generation of potential therapeutics across various disease areas.

Identifying and Evaluating Commercial Suppliers

The procurement of high-quality starting materials is a foundational element of successful research and development. For a specialized intermediate like this compound (CAS No. 159981-20-1), a careful evaluation of potential suppliers is paramount. Researchers should prioritize vendors who can provide comprehensive documentation and demonstrate a commitment to product purity and consistency.

Key parameters for supplier evaluation include:

  • Purity Specifications: Reputable suppliers will provide a clear indication of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Certificate of Analysis (CoA): A detailed CoA should be available for each batch, outlining the results of quality control testing and confirming that the material meets the specified purity.

  • Available Quantities and Lead Times: The ability of a supplier to provide the required quantities, from research-scale to bulk, within a reasonable timeframe is a critical logistical consideration.

  • Technical Support: Access to knowledgeable technical support can be invaluable for addressing any questions regarding the compound's properties or handling.

Below is a comparative table of representative commercial suppliers for this compound:

SupplierPurity Specification (Typical)Available QuantitiesDocumentation
Chemenu >95%Research to BulkInquire for CoA
BLDpharm InquireResearch to BulkInquire for CoA
ChemicalBook InquireResearch to BulkInquire for CoA
BIOFOUNT InquireResearch ScaleInquire for CoA

Note: Purity and availability are subject to change and should be confirmed directly with the supplier for the specific batch.

Workflow for Sourcing and Qualification

To ensure the integrity of experimental results, a systematic approach to sourcing and qualifying this compound is essential. The following workflow outlines the key steps from supplier identification to the release of the material for research use.

Caption: Workflow for sourcing and qualifying the chemical.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify the identity and purity of the material. This step serves as a self-validating system, ensuring that the compound meets the standards required for the intended research applications.

Recommended Analytical Techniques:
  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the compound. The proton (¹H) NMR spectrum should be consistent with the expected signals for the aromatic and aliphatic protons, while the fluorine (¹⁹F) NMR will confirm the presence and integrity of the trifluoroethoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. An analytical HPLC method should be developed to separate the main component from any potential impurities. The purity is typically reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₈H₈F₃NO₂ (207.15 g/mol ).

Experimental Protocol: HPLC Purity Analysis

The following is a general protocol for the HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing may be recommended to maintain stability.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Foundation for Innovation

This compound is a valuable and versatile building block for the discovery of new medicines. By understanding the commercial landscape, implementing a robust supplier qualification process, and performing rigorous in-house quality control, researchers can ensure the integrity of their starting materials. This diligence provides a solid foundation for the synthesis of novel compounds with the potential to address unmet medical needs and advance the field of drug development.

References

Methodological & Application

Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step procedures, and a robust scientific rationale for the chosen synthetic strategy.

Introduction and Significance

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The incorporation of the trifluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridinyl scaffold is a common motif in numerous approved drugs, and the hydroxymethyl group at the 3-position provides a versatile handle for further chemical modifications. This guide details a reliable and scalable two-step synthesis from commercially available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is achieved through a robust two-step sequence:

  • Williamson Ether Synthesis: Formation of the key intermediate, methyl 6-(2,2,2-trifluoroethoxy)nicotinate, via a nucleophilic aromatic substitution reaction between methyl 6-chloronicotinate and 2,2,2-trifluoroethanol.

  • Ester Reduction: Selective reduction of the methyl ester functionality of the intermediate to the corresponding primary alcohol using a powerful hydride reducing agent.

This strategy was chosen for its efficiency, use of readily available reagents, and straightforward purification procedures.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start Methyl 6-chloronicotinate + 2,2,2-Trifluoroethanol Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Step1->Intermediate Step2 Step 2: Ester Reduction (LiAlH4) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] In this case, the alkoxide of 2,2,2-trifluoroethanol, generated in situ using a strong base, displaces the chloride on the pyridine ring.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 6-chloronicotinate Product Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Reactant1->Product Williamson Ether Synthesis Reactant2 + 2,2,2-Trifluoroethanol Reactant2->Product Williamson Ether Synthesis Reagent1 NaH Reagent2 DMF

Caption: Williamson ether synthesis of the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 6-chloronicotinate171.585.00 g29.1 mmol
2,2,2-Trifluoroethanol100.043.50 mL58.2 mmol
Sodium hydride (60% dispersion in mineral oil)24.001.40 g35.0 mmol
Anhydrous Dimethylformamide (DMF)73.0950 mL-

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.40 g, 35.0 mmol).

  • Under a nitrogen atmosphere, add anhydrous DMF (30 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2,2,2-trifluoroethanol (3.50 mL, 58.2 mmol) dropwise to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

  • In a separate flask, dissolve methyl 6-chloronicotinate (5.00 g, 29.1 mmol) in anhydrous DMF (20 mL).

  • Add the solution of methyl 6-chloronicotinate dropwise to the sodium trifluoroethoxide suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Stir the reaction at 80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water (10 mL).

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the ester group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation, as it readily reduces esters to alcohols.[3][4] Sodium borohydride is generally not strong enough to reduce esters efficiently.[5]

Reaction Scheme:

Ester Reduction Reactant Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Product This compound Reactant->Product Reduction Reagents 1) LiAlH4, THF 2) H2O

Caption: Reduction of the ester to the target alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate235.154.00 g17.0 mmol
Lithium aluminum hydride (LiAlH₄)37.950.97 g25.5 mmol
Anhydrous Tetrahydrofuran (THF)72.1180 mL-
Sodium sulfate, decahydrate (Na₂SO₄·10H₂O)322.20As needed-

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.97 g, 25.5 mmol).

  • Under a nitrogen atmosphere, add anhydrous THF (40 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 6-(2,2,2-trifluoroethoxy)nicotinate (4.00 g, 17.0 mmol) in anhydrous THF (40 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (1 mL)

    • 15% aqueous sodium hydroxide (1 mL)

    • Water (3 mL)

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.

  • Filter the solid precipitate through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

PART 2: Characterization and Data

Expected Yields and Physical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
Methyl 6-(2,2,2-trifluoroethoxy)nicotinateC₉H₈F₃NO₃235.1575-85%White to off-white solid
This compoundC₈H₈F₃NO₂207.1580-90%White solid

Spectroscopic Data (Representative):

  • This compound:

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.21 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.4, 2.4 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H), 4.88 (q, J = 8.8 Hz, 2H), 4.69 (s, 2H), 1.80 (br s, 1H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 162.1, 147.2, 138.9, 132.5, 122.9 (q, J = 277.5 Hz), 111.9, 64.1 (q, J = 35.5 Hz), 62.8.

    • ¹⁹F NMR (376 MHz, CDCl₃) δ: -73.8.

PART 3: Safety and Handling

Reagent Safety Information:

ReagentHazards
Sodium hydride (NaH) Flammable solid, water-reactive (releases flammable gas).[6][7] Causes severe skin burns and eye damage.[1][8] Handle under an inert atmosphere.
Lithium aluminum hydride (LiAlH₄) Flammable solid, water-reactive (releases flammable gas). Causes severe skin burns and eye damage. Handle under an inert atmosphere.
2,2,2-Trifluoroethanol Flammable liquid and vapor.[9] Harmful if swallowed or in contact with skin.[10][11] Causes serious eye damage.[11]
Dimethylformamide (DMF) Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

General Laboratory Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reactions involving water-reactive reagents like NaH and LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Quenching of reactive reagents should be done slowly and at low temperatures to control the exothermic reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described two-step sequence, involving a Williamson ether synthesis followed by an ester reduction, is an efficient route to this valuable building block. The detailed experimental procedures, safety information, and characterization data will aid researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

References

Synthetic Route to (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The trifluoroethoxypyridine moiety is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This guide details a reliable and efficient two-step synthetic protocol, starting from the commercially available 6-chloronicotinic acid. The described methodology involves an initial nucleophilic aromatic substitution to introduce the trifluoroethoxy group, followed by a selective reduction of the carboxylic acid to the corresponding alcohol. This application note is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and experimental considerations to ensure successful synthesis and high purity of the target compound.

Introduction: The Significance of Trifluoroethoxylated Pyridines

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design. The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. When attached to an aromatic system like a pyridine ring, it can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability.[1][2] The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex biologically active compounds. The presence of the primary alcohol offers a convenient handle for further functionalization, enabling the exploration of a diverse chemical space in the quest for novel therapeutics.

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound is best conceptualized through a retrosynthetic analysis. The primary alcohol functionality can be readily accessed from a carboxylic acid or its ester derivative via reduction. This leads back to 6-(2,2,2-Trifluoroethoxy)nicotinic acid or its corresponding ester as a key intermediate. This intermediate, in turn, can be synthesized from a precursor like 6-chloronicotinic acid through a nucleophilic aromatic substitution (SNAr) reaction with 2,2,2-trifluoroethanol.

graph "Retrosynthetic Analysis" { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Target [label="this compound"]; Intermediate_Acid [label="6-(2,2,2-Trifluoroethoxy)nicotinic acid"]; Starting_Material [label="6-Chloronicotinic acid"];

Target -> Intermediate_Acid [label="Reduction"]; Intermediate_Acid -> Starting_Material [label="SNAr"]; }

Figure 1: Retrosynthetic analysis of the target molecule.

This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding and robust nature of the reactions involved.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid

The initial step involves the displacement of the chloro group from 6-chloronicotinic acid with the sodium salt of 2,2,2-trifluoroethanol. This is a classic nucleophilic aromatic substitution reaction, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which activate the 6-position towards nucleophilic attack.

Reaction Scheme:

graph "Step 1 Synthesis" { layout=dot; rankdir=LR; node [shape=none]; edge [color="#34A853"];

Reactant1 [label="6-Chloronicotinic acid"]; Reactant2 [label="2,2,2-Trifluoroethanol"]; Reagent1 [label="NaH"]; Solvent [label="DMF"]; Product [label="6-(2,2,2-Trifluoroethoxy)nicotinic acid"];

{rank=same; Reactant1; Reactant2; Reagent1; Solvent;}

Reactant1 -> Product; Reactant2 -> Product; Reagent1 -> Product; Solvent -> Product; }

Figure 2: Synthesis of the key carboxylic acid intermediate.

Experimental Protocol:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of 6-chloronicotinic acid). Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the cooled DMF.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure the complete formation of the sodium trifluoroethoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium trifluoroethoxide solution, add 6-chloronicotinic acid (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid) indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. The product, 6-(2,2,2-trifluoroethoxy)nicotinic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product as a white to off-white solid.

ReagentMolar Eq.PurityNotes
6-Chloronicotinic acid1.0>98%Commercially available.
Sodium Hydride1.260% in oilHandle with extreme care under inert atmosphere.
2,2,2-Trifluoroethanol1.1>99%Anhydrous grade is preferred.
DMF-AnhydrousEnsure the solvent is dry to prevent quenching of NaH.

Table 1: Reagents for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid.

Step 2: Reduction of 6-(2,2,2-Trifluoroethoxy)nicotinic acid to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, a milder and more selective reagent such as borane-tetrahydrofuran complex (BH3·THF) is often preferred for its better functional group tolerance and easier handling. The reduction of pyridine carboxylic acids can sometimes be challenging, but the use of borane reagents generally provides good yields.[3] An alternative approach involves the esterification of the nicotinic acid derivative followed by reduction with sodium borohydride, which can be a safer and more scalable option.[4]

Reaction Scheme:

graph "Step 2 Synthesis" { layout=dot; rankdir=LR; node [shape=none]; edge [color="#EA4335"];

Reactant [label="6-(2,2,2-Trifluoroethoxy)nicotinic acid"]; Reagent [label="BH3·THF"]; Solvent [label="THF"]; Product [label="this compound"];

{rank=same; Reactant; Reagent; Solvent;}

Reactant -> Product; Reagent -> Product; Solvent -> Product; }

Figure 3: Reduction of the carboxylic acid to the target alcohol.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 6-(2,2,2-trifluoroethoxy)nicotinic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 2.0-3.0 equivalents) dropwise to the stirred suspension. Control the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Carefully cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid or oil.

ReagentMolar Eq.PurityNotes
6-(2,2,2-Trifluoroethoxy)nicotinic acid1.0-Product from Step 1.
Borane-THF complex2.0-3.01.0 M in THFHandle under inert atmosphere.
THF-AnhydrousEnsure the solvent is dry.

Table 2: Reagents for the reduction to this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the target molecule. The disappearance of the carboxylic acid proton signal and the appearance of a new signal for the benzylic CH₂OH protons in the ¹H NMR spectrum are key indicators of a successful reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, and the absence of the broad carboxylic acid O-H and C=O stretches from the starting material.

Safety Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., a glovebox or under nitrogen) and use anhydrous solvents.

  • Borane-Tetrahydrofuran Complex (BH3·THF): BH3·THF is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere. The quenching procedure should be performed slowly and at a low temperature to control the evolution of hydrogen gas.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these chemical reactions.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of this compound. The two-step sequence, commencing with a nucleophilic aromatic substitution followed by a selective reduction, is a practical approach for accessing this valuable building block for drug discovery and medicinal chemistry research. The detailed protocols and experimental considerations outlined herein are intended to enable researchers to successfully synthesize this compound with high purity and in good yield.

References

Application Notes and Protocols for the Use of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a key heterocyclic building block increasingly utilized in the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery. The strategic incorporation of the 2,2,2-trifluoroethoxy group onto the pyridine scaffold imparts unique physicochemical properties to the molecule and its downstream derivatives. This includes enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

The primary alcohol functionality at the 3-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations. This allows for the facile introduction of this fluorinated pyridine motif into more complex molecular architectures. This guide provides detailed application notes and protocols for several key synthetic transformations of this compound, offering insights into its utility as a precursor for the synthesis of valuable intermediates in drug development and agrochemical research.

Key Synthetic Transformations and Protocols

This section details the conversion of this compound into three valuable synthetic intermediates: a chloromethyl derivative, an aldehyde, and a phthalimide-protected amine.

Synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine: A Key Intermediate for Linker Chemistry

The conversion of the primary alcohol to a chloromethyl group provides a reactive electrophile suitable for nucleophilic substitution reactions. This transformation is fundamental for introducing the (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl moiety into molecules, often as a key linker in the synthesis of complex drug candidates. The following protocol is adapted from established procedures for the chlorination of pyridyl methanols.

Reaction Scheme:

G reactant This compound product 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine reactant->product reagent reagent SOCl2, Pyridine

Figure 1: Chlorination of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pyridine (1.2 eq.) at 0 °C (ice-water bath).

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL/g of starting material).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine.

Data Summary:

ParameterValue
Starting Material This compound
Reagents Thionyl chloride, Pyridine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Oxidation to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: A Precursor for Imine and Reductive Amination Chemistry

The oxidation of the primary alcohol to the corresponding aldehyde, 6-(2,2,2-trifluoroethoxy)nicotinaldehyde, opens up a vast array of synthetic possibilities, including the formation of imines, reductive amination to introduce secondary amines, and Wittig-type reactions. Various oxidizing agents can be employed; a common and effective method utilizes manganese dioxide (MnO₂).

Reaction Scheme:

G reactant This compound product 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde reactant->product reagent reagent MnO2

Figure 2: Oxidation of this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (20 mL/g of starting material), add activated manganese dioxide (5.0-10.0 eq.).

  • Reaction Progression: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting Material This compound
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane or Chloroform
Reaction Temperature Room Temperature
Typical Yield 70-90%
Mitsunobu Reaction for the Synthesis of 2-((6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione: A Gateway to Primary Amines

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups with inversion of configuration (though not relevant for this primary alcohol).[1][2] Using phthalimide as the nucleophile, this reaction provides a protected primary amine, which can be subsequently deprotected to yield the corresponding aminomethylpyridine derivative. This two-step sequence is a valuable strategy for introducing a primary amine.

Reaction Scheme:

G reactant This compound product 2-((6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methyl)isoindoline-1,3-dione reactant->product reagents reagents Phthalimide, PPh3, DIAD

Figure 3: Mitsunobu reaction with phthalimide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/g of starting material).

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice-water bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product and triphenylphosphine oxide.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired phthalimide-protected amine.

Data Summary:

ParameterValue
Starting Material This compound
Reagents Phthalimide, Triphenylphosphine (PPh₃), DIAD or DEAD
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 60-80%

Applications in Drug Discovery: A Case Study

The synthetic intermediates derived from this compound are valuable in the synthesis of complex molecules with potential therapeutic applications. For instance, related chloromethylpyridine intermediates have been utilized in the synthesis of inhibitors of various kinases, which are important targets in oncology. The trifluoroethoxy group can enhance the binding affinity and pharmacokinetic properties of these inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive primary alcohol and a trifluoroethoxylated pyridine ring makes it an attractive starting material for the synthesis of a wide range of functionalized intermediates. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals and agrochemicals.

References

The Strategic Role of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the 2,2,2-trifluoroethoxy group is particularly valued for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting building block, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, emerges as a highly versatile intermediate for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that make it a valuable tool for researchers, scientists, and drug development professionals. Pyridine and its derivatives are foundational to numerous advancements in modern drug discovery, with their presence in a vast number of FDA-approved drugs underscoring their significance.[1][2][3]

The Scientific Rationale: Why the 6-(2,2,2-Trifluoroethoxy)pyridine Scaffold?

The trifluoroethoxy group is a bioisostere of various functional groups and imparts unique physicochemical properties to a molecule.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within the pyridine ring, affecting its pKa and interaction with biological targets. Furthermore, the trifluoroethoxy group can enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug design.

Here's a breakdown of the key advantages conferred by the 6-(2,2,2-trifluoroethoxy)pyridine moiety:

PropertyImpact on Drug CandidateCausality
Metabolic Stability Increased half-life and reduced clearance.The robust C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
Lipophilicity Enhanced membrane permeability and bioavailability.The fluorine atoms increase the molecule's lipophilicity, facilitating its passage through biological membranes.
Binding Affinity Improved target engagement and potency.The trifluoroethoxy group can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.
pKa Modulation Altered ionization state and solubility.The electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, influencing its charge state at physiological pH.

Synthesis of this compound: A Step-by-Step Protocol

A robust and scalable synthesis of this compound is critical for its widespread application. A common and efficient strategy involves a two-step sequence starting from a readily available precursor, 6-chloropyridine-3-carboxylic acid.

Synthesis_Workflow A 6-Chloropyridine-3-carboxylic acid B Methyl 6-chloronicotinate A->B Esterification (SOCl₂, MeOH) C Methyl 6-(2,2,2-trifluoroethoxy)nicotinate B->C Nucleophilic Aromatic Substitution (NaH, CF₃CH₂OH, THF) D This compound C->D Reduction (LiAlH₄ or NaBH₄)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

This protocol details the initial steps of esterification and subsequent nucleophilic aromatic substitution.

Materials:

  • 6-Chloropyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,2,2-Trifluoroethanol

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • To a solution of 6-chloropyridine-3-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 6-chloronicotinate as a crude product, which can be used in the next step without further purification.

  • Nucleophilic Aromatic Substitution:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF (5 vol) at 0 °C, add 2,2,2-trifluoroethanol (1.5 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous THF (5 vol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

Protocol 2: Reduction to this compound

This protocol describes the final reduction step to obtain the target alcohol.

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for NaBH₄ reduction)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure (using LiAlH₄):

  • To a solution of methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 eq) in anhydrous THF (10 vol) at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford this compound.

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

This compound is a versatile building block that can be readily functionalized at the hydroxyl group to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Derivatization_Workflow A This compound B Ether Derivatives A->B Williamson Ether Synthesis C Ester Derivatives A->C Esterification D Amine Derivatives (via mesylation/tosylation and substitution) A->D Two-step conversion

Caption: Derivatization strategies for this compound.

Case Study: Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction in the hinge region of the kinase domain. The 6-(2,2,2-trifluoroethoxy) substituent can provide additional beneficial interactions and improve the overall drug-like properties of the inhibitor. For example, derivatives of this scaffold have been explored as inhibitors of various kinases involved in cancer cell proliferation. While specific examples directly citing this compound are not abundant in publicly available literature, the strategic importance of trifluoromethylpyridines in developing kinase inhibitors is well-documented. For instance, researchers have investigated compounds containing the trifluoromethylpyridine moiety for their potential to inhibit kinases crucial for tumor growth.

Protocol 3: Exemplary Derivatization - Ether Synthesis

This protocol provides a general method for the etherification of the title compound, a common step in generating libraries of potential drug candidates.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 vol) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ether derivative.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of a privileged heterocyclic scaffold with a property-enhancing trifluoroethoxy group provides a versatile platform for the synthesis of novel therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and derivatization of this valuable building block. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the discovery of next-generation medicines.

References

Application Notes & Protocols: The Strategic Utility of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Enhanced for Optimal Performance

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a quintessential "privileged scaffold," forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, its inherent stability, and its capacity for chemical modification make it a cornerstone of drug design.[1][3] This application note delves into the strategic application of a specialized building block, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol , in the synthesis of novel therapeutic agents.

The subject molecule is distinguished by two key features that address common challenges in drug development:

  • The 6-(2,2,2-Trifluoroethoxy) Group: The incorporation of fluorinated moieties is a well-established strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[4][5] The trifluoroethoxy group, in particular, offers a powerful alternative to the more common methoxy group. Its strong carbon-fluorine bonds are resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily, effectively blocking a potential metabolic hotspot.[5][6] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7] Furthermore, the trifluoroethoxy group significantly increases lipophilicity, which can enhance membrane permeability and improve target engagement.[7][8]

  • The 3-Methanol Group: The hydroxymethyl substituent at the 3-position of the pyridine ring serves as a versatile synthetic handle. This primary alcohol can be readily transformed into a variety of other functional groups, allowing for the facile introduction of additional molecular complexity and the exploration of structure-activity relationships (SAR). Common transformations include oxidation to an aldehyde or carboxylic acid, or, as will be detailed in this note, conversion to an ether linkage to connect to other pharmacophoric fragments.

This combination of a metabolically robust, lipophilic side chain and a versatile synthetic handle on a proven heterocyclic core makes this compound a highly valuable building block for the rapid generation of diverse and potent drug candidates, particularly in the realm of kinase inhibition.

Application Focus: Synthesis of Novel Kinase Inhibitors

The 3,6-disubstituted pyridine scaffold is a common feature in a multitude of kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. For this application note, we will explore the use of this compound in the synthesis of a hypothetical series of kinase inhibitors targeting a generic tyrosine kinase.

The synthetic strategy leverages the methanol group for the introduction of a side chain designed to occupy a hydrophobic pocket adjacent to the ATP-binding site. This will be achieved via a Williamson ether synthesis, a robust and widely used reaction in medicinal chemistry.

Logical Workflow for Synthesis

G cluster_0 Preparation of Key Intermediate cluster_1 Coupling Reaction cluster_2 Downstream Processing A This compound B Deprotonation with NaH A->B Step 1 C Alkoxide Intermediate B->C E Williamson Ether Synthesis C->E D R-X (Alkyl Halide) D->E F Final Product (Ether-linked Kinase Inhibitor) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for the preparation of ether-linked kinase inhibitors.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of a representative ether-linked derivative from this compound and a generic alkyl halide (R-X).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (R-X), e.g., 1-bromo-4-fluorobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be evident.

  • Coupling: Add the alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: A Representative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of analogs synthesized using the protocol above, illustrating how modifications to the "R" group can impact biological activity.

Compound IDR GroupKinase IC₅₀ (nM)Metabolic Stability (t½, mins in HLM)cLogP
1a 4-Fluorophenyl50453.8
1b 4-Chlorophenyl45554.2
1c 4-Methylphenyl120304.0
1d 4-Methoxyphenyl250153.7
1e 3,4-Difluorophenyl35653.9

HLM: Human Liver Microsomes

Analysis of Hypothetical Data:

  • The introduction of electron-withdrawing halogens at the 4-position of the phenyl ring (compounds 1a , 1b , and 1e ) is generally favorable for potency.

  • The difluoro-substituted analog (1e ) shows the highest potency, suggesting a beneficial interaction in the hydrophobic pocket.

  • The methyl-substituted analog (1c ) shows a decrease in potency and metabolic stability, possibly due to oxidation of the methyl group.

  • The methoxy-substituted analog (1d ) exhibits the lowest potency and poor metabolic stability, a common liability for this group, which underscores the advantage of the trifluoroethoxy group on the pyridine core.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers significant advantages in drug discovery programs. The trifluoroethoxy group provides a shield against metabolic degradation while enhancing lipophilicity, and the 3-methanol group serves as a versatile point of attachment for exploring SAR.[6][8] The synthetic protocol detailed herein provides a reliable and efficient method for incorporating this valuable scaffold into potential drug candidates. The continued application of such thoughtfully functionalized building blocks will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

Application Note & Protocols: Versatile Derivatization of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a key building block in modern medicinal chemistry. The strategic combination of a pyridine core, a metabolically robust trifluoroethoxy group, and a versatile primary alcohol functional handle makes it an ideal scaffold for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The trifluoroethoxy moiety often enhances lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] This guide provides an in-depth exploration of several key derivatization strategies for this scaffold, focusing on the chemical logic behind the protocols and offering detailed, field-tested methodologies for esterification, etherification, and carbamate formation.

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[3] Its derivatization is a cornerstone of drug discovery.[1][4] The incorporation of fluorine-containing moieties, such as the trifluoroethoxy group, is a widely used strategy to modulate key drug properties including pKa, metabolic stability, and membrane permeability.[5][6] The primary alcohol on the this compound scaffold serves as a versatile point for chemical modification, allowing chemists to readily explore the chemical space around this valuable core.

G cluster_start Starting Material cluster_derivatives Primary Derivative Classes Start This compound Py-CH₂OH Ester Esters | Py-CH₂OCOR Start->Ester Acylation Ether Ethers | Py-CH₂OR Start->Ether Alkylation Carbamate Carbamates | Py-CH₂OCONHR Start->Carbamate Isocyanate Addition Oxidation Oxidation Products | Py-CHO / Py-COOH Start->Oxidation Oxidation

Figure 1: Key derivatization pathways for the title compound.

Protocol I: Esterification via Acyl Chlorides

Esterification is a fundamental method to introduce a wide variety of functional groups. The reaction of an alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine is a high-yielding, fast, and irreversible alternative to Fischer esterification.[7]

Principle: The primary alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine serves two critical roles: it acts as a nucleophilic catalyst by transiently forming a highly reactive acyl-pyridinium intermediate, and it scavenges the HCl byproduct, preventing the protonation of the starting alcohol.[7]

Detailed Step-by-Step Protocol: Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) in a clean, dry round-bottom flask under a nitrogen atmosphere. Add anhydrous pyridine (1.5 equiv.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, less polar spot (the ester product) should appear.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to neutralize any remaining acid, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Data & Comparison
ParameterAcyl Chloride MethodAnhydride Method
Acylating Agent Benzoyl ChlorideAcetic Anhydride
Base/Catalyst PyridineDMAP (cat.), Triethylamine
Typical Temp. 0 °C to RTRT
Reaction Time 2-4 hours4-12 hours
Byproduct HCl (scavenged by base)Carboxylic Acid
Reactivity Very HighHigh
Typical Yield >90%>85%

Protocol II: Ether Synthesis (Williamson Ether Synthesis)

Alkylation of the hydroxyl group to form ethers allows for the introduction of aliphatic or aromatic side chains, significantly altering the steric and electronic properties of the molecule. This protocol uses a strong base to form the alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Principle: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the primary alcohol, forming a sodium alkoxide. This potent nucleophile then displaces a halide from a primary or secondary alkyl halide. Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching the base and to solvate the cation.

G cluster_workflow Etherification Workflow A 1. Dissolve Alcohol in Anhydrous THF B 2. Add NaH (60% disp.) at 0 °C A->B C 3. Stir 30 min (Alkoxide Formation) B->C D 4. Add Alkyl Halide (e.g., Benzyl Bromide) C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench with H₂O (CAUTION: H₂ gas) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purify by Column Chromatography G->H

Figure 2: Step-by-step workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol: Synthesis of 3-(Benzyloxymethyl)-6-(2,2,2-trifluoroethoxy)pyridine

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen balloon

Procedure:

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.5 equiv., 60% dispersion). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the washed NaH.

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve this compound (1.0 equiv.) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via syringe.

  • Stirring: After the addition, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting alcohol.

  • Quenching (Critical Step): Carefully quench the reaction by cooling to 0 °C and adding saturated NH₄Cl solution dropwise. Caution: Unreacted NaH will react violently with water, producing flammable hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure ether.

Protocol III: Carbamate Formation

Carbamates are exceptionally important functional groups in medicinal chemistry, often serving as stable isosteres for amides or esters and participating in key hydrogen bonding interactions.[8][9] The reaction of an alcohol with an isocyanate is a highly efficient and atom-economical method for their synthesis.

Principle: The lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the highly electrophilic central carbon of the isocyanate group (R-N=C=O). A subsequent proton transfer results in the stable carbamate product. The reaction is often catalyzed by a tertiary amine or organotin compounds, but can proceed thermally as well.

Detailed Step-by-Step Protocol: Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methyl phenylcarbamate

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Toluene or THF

  • Dibutyltin dilaurate (DBTDL, optional catalyst)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask under nitrogen, dissolve this compound (1.0 equiv.) in anhydrous toluene.

  • Reagent Addition: Add phenyl isocyanate (1.05 equiv.) to the solution at room temperature.

  • Catalysis (Optional): For sluggish reactions, add one drop of DBTDL.

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC or by IR spectroscopy (disappearance of the strong isocyanate stretch at ~2250 cm⁻¹).

  • Isolation:

    • If the product precipitates upon cooling, it can be isolated by filtration and washed with cold hexanes.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: The crude material can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography if necessary.

Reagent TypeGeneral ConditionsNotes
Alkyl Isocyanate RT to 50 °C, 1-4 hGenerally highly reactive.
Aryl Isocyanate 60-80 °C, 2-6 hMay require gentle heating or catalysis.[10]
Acyl Isocyanate 0 °C to RT, 1-2 hHighly reactive, can be sensitive to moisture.

Summary and Outlook

The derivatization of this compound through esterification, etherification, and carbamate formation provides robust and flexible pathways for generating diverse molecular libraries. These protocols, grounded in fundamental organic chemistry principles, enable medicinal chemists to systematically probe the SAR of this valuable scaffold. The strategic modifications described here can profoundly influence a compound's pharmacological profile, leading to the identification of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoroethoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method to enhance pharmacological properties. Fluorine's unique electronic characteristics can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The 2,2,2-trifluoroethoxy group, in particular, is a valuable moiety that imparts a unique combination of properties, including increased lipophilicity and metabolic resistance, making it a desirable feature in drug candidates.[2] When appended to a pyridine ring, a common heterocycle in marketed drugs, the resulting trifluoroethoxypyridine scaffold becomes a powerful building block for creating novel bioactive molecules.[3]

This guide provides an in-depth exploration of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol , a versatile building block for the synthesis of a wide range of bioactive molecules. We will delve into its synthesis, key functionalization reactions, and provide detailed protocols for its application in drug discovery programs. The methodologies presented are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation.

Physicochemical Properties and Rationale for Use

The incorporation of the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety into a lead compound can offer several advantages:

PropertyInfluence of the 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl Moiety
Lipophilicity The trifluoroethoxy group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]
Metabolic Stability The C-F bonds are exceptionally strong, making the trifluoroethoxy group resistant to oxidative metabolism, thereby prolonging the in vivo half-life of the drug.
Target Binding The trifluoroethoxy group can engage in favorable non-covalent interactions, such as dipole-dipole and hydrophobic interactions, within a protein binding pocket, potentially increasing potency and selectivity.[2]
pKa Modulation The electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for avoiding off-target effects and improving pharmacokinetic profiles.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a reliable and scalable approach.

Workflow for the Synthesis of this compound

G A 6-Chloropyridine-3-carbaldehyde B Baeyer-Villiger Oxidation A->B m-CPBA C 6-Chloropyridin-3-yl formate B->C D Hydrolysis C->D NaOH (aq) E 6-Chloropyridin-3-ol D->E F Williamson Ether Synthesis (2,2,2-Trifluoroethanol, NaH) E->F G 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde F->G H Reduction (NaBH4) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloropyridin-3-ol

  • Baeyer-Villiger Oxidation: To a solution of 6-chloropyridine-3-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

    • Rationale: The Baeyer-Villiger oxidation converts the aldehyde to a formate ester. m-CPBA is a common and effective reagent for this transformation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-chloropyridin-3-yl formate.

  • Hydrolysis: Dissolve the crude formate ester in methanol (0.5 M) and add a 1 M aqueous solution of sodium hydroxide (1.2 eq) at 0 °C.

    • Rationale: Basic hydrolysis cleaves the formate ester to yield the desired phenol.

  • Purification: Stir the reaction at room temperature for 1-2 hours. Neutralize with 1 M HCl and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 6-chloropyridin-3-ol can be purified by flash column chromatography.

Step 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde

  • Williamson Ether Synthesis: To a solution of 6-chloropyridin-3-ol (1.0 eq) and 2,2,2-trifluoroethanol (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Rationale: The Williamson ether synthesis is a classic method for forming ethers. NaH is a strong base that deprotonates the phenol, forming a nucleophilic alkoxide that displaces the chloride from the pyridine ring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde.

Step 3: Synthesis of this compound

  • Reduction: To a solution of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

    • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to the corresponding primary alcohol without affecting the pyridine ring or the trifluoroethoxy group.

  • Reaction Completion: Stir the reaction at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purify by flash column chromatography to afford this compound as a solid.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile building block that can be functionalized in several ways to access a diverse range of bioactive molecules.

Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is a key handle for introducing further diversity.

G A This compound B Oxidation (e.g., MnO2, DMP) A->B C Halogenation (e.g., SOCl2, PBr3) A->C D Etherification (e.g., Williamson Ether Synthesis) A->D E Esterification (e.g., Acyl Chloride, Carboxylic Acid) A->E F Reductive Amination B->F Amine, NaBH(OAc)3

References

Application Note & Protocol: Selective Oxidation of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol to its Aldehyde using Activated Manganese Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

The synthesis of heteroaromatic aldehydes is a cornerstone of medicinal chemistry and drug development, as these moieties serve as critical building blocks for a vast array of complex molecular architectures. The target molecule, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)aldehyde, is of significant interest due to the unique electronic properties imparted by the trifluoroethoxy group on the pyridine scaffold. However, the oxidation of the corresponding primary alcohol, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, presents a common yet crucial challenge: achieving high-yield conversion to the aldehyde without over-oxidation to the carboxylic acid or degradation of the sensitive heterocyclic core.

This application note provides a detailed, robust, and field-tested protocol for the selective oxidation of this substrate using activated manganese dioxide (MnO₂). We will delve into the mechanistic rationale for this choice, provide a step-by-step experimental guide, and discuss key parameters for ensuring a successful and reproducible outcome.

Rationale for Reagent Selection: Why Activated MnO₂?

While numerous methods exist for oxidizing primary alcohols, including Swern[1][2] and Dess-Martin periodinane (DMP) oxidations[3][4], activated MnO₂ offers a unique combination of selectivity, operational simplicity, and mild reaction conditions that make it exceptionally well-suited for this particular transformation.[5]

  • Chemoselectivity: MnO₂ is a mild oxidant that preferentially reacts with activated alcohols, such as allylic and benzylic types.[6][7][8] The hydroxymethyl group at the 3-position of the pyridine ring is electronically analogous to a benzylic alcohol, rendering it highly susceptible to MnO₂ oxidation while leaving other potentially reactive sites, like the pyridine nitrogen or the trifluoroethoxy group, untouched.

  • Mild Conditions: The reaction proceeds under neutral pH and typically at ambient temperature, which prevents the degradation of acid- or base-labile functional groups. This is a distinct advantage over chromium-based reagents or methods that generate acidic byproducts.[3]

  • Heterogeneous Reaction: The oxidation occurs on the surface of the solid MnO₂ particles.[9] This simplifies the reaction workup immensely; upon completion, the excess oxidant and manganese byproducts are removed by simple filtration, often yielding a clean product solution that requires minimal further purification.

  • Avoidance of Over-oxidation: One of the most significant advantages of MnO₂ is its resistance to over-oxidizing primary alcohols to carboxylic acids, a common side reaction with stronger, soluble oxidants.

The "activation" state of the MnO₂ is paramount to its reactivity. Commercially available "activated" MnO₂ is prepared specifically to maximize its surface area and oxidative potential.[8] The quality and activity can vary, making it essential to use a reliable source or a freshly prepared batch for consistent results.[9]

Mechanistic Insight: A Surface-Mediated Radical Process

The oxidation of alcohols by MnO₂ is understood to proceed via a radical mechanism on the reagent's surface.[8][9] While the exact mechanism is complex and debated, a generally accepted pathway involves the following key steps:

  • Adsorption: The alcohol substrate adsorbs onto the surface of the MnO₂ particles.

  • Intermediate Formation: The hydroxyl group coordinates with a manganese center to form an intermediate manganese ester.[8]

  • Hydrogen Atom Transfer: A hydrogen atom is transferred from the alcohol's carbon to an oxygen on the MnO₂ surface. This is often the rate-determining step and results in the formation of a resonance-stabilized radical intermediate.[8][10]

  • Product Formation & Desorption: Further electron rearrangement leads to the formation of the aldehyde product and a reduced manganese species (MnO). The aldehyde product then desorbs from the surface, allowing the catalytic cycle to continue on another active site.

Experimental Protocol

This protocol details the oxidation on a 1.0 mmol scale. It can be scaled accordingly, with the understanding that a significant excess of MnO₂ is required for optimal performance.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>95%Commercial/CustomStarting material. Ensure it is dry.
Activated Manganese Dioxide (MnO₂)Activated, for Syn.Major SupplierA fine, dark brown/black powder. Use a high-reactivity grade.
Dichloromethane (DCM, CH₂Cl₂)AnhydrousMajor SupplierSolvent. Must be dry to prevent competitive binding to MnO₂ sites.
Celite® (Diatomaceous Earth)Filtration GradeMajor SupplierFiltration aid.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousMajor SupplierDrying agent.
Round-bottom flask (50 mL)N/AStandard Labware
Magnetic stirrer and stir barN/AStandard Labware
Condenser (optional, for elevated temperatures)N/AStandard Labware
Buchner funnel and filter paperN/AStandard LabwareFor filtration.
Rotary evaporatorN/AStandard LabwareFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Oxidant Addition: In a single portion, add activated manganese dioxide (1.74 g, 20.0 mmol, 20 equivalents). Causality Note: A large stoichiometric excess (10-20 eq.) is crucial for driving this heterogeneous reaction to completion in a reasonable timeframe, as the reaction occurs only on the available surface sites of the solid oxidant.[9]

  • Reaction Monitoring: Vigorously stir the resulting black suspension at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. If the reaction is sluggish, gentle heating to reflux (~40 °C) can be applied.

  • Workup - Filtration: Once the starting material is consumed, prepare a short plug of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the Celite® pad with a small amount of fresh DCM.

  • Product Isolation: Filter the reaction mixture through the Celite® pad. Wash the flask and the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure complete recovery of the product. Causality Note: The Celite® prevents the fine MnO₂ particles from clogging the filter paper and ensures a clean separation.

  • Drying and Concentration: Combine the filtrate fractions and dry the solution over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Workup & Isolation cluster_product 4. Final Product SM (Pyridinyl)methanol (1.0 eq) Reaction Stir vigorously Room Temp, 12-24 h SM->Reaction Dissolve in Solvent Anhydrous DCM (20 mL) Solvent->Reaction MnO2 Activated MnO2 (20.0 eq) MnO2->Reaction Add Filtration Filter through Celite® Wash with DCM Reaction->Filtration Reaction Mixture Drying Dry with Na2SO4 Filtration->Drying Filtrate Evaporation Concentrate in vacuo Drying->Evaporation Product (Pyridinyl)aldehyde (Crude Product) Evaporation->Product Purification Purify (optional) Characterize Product->Purification

Caption: Workflow for the MnO₂ oxidation of the starting alcohol.

Troubleshooting and Key Insights

  • Problem: Incomplete or Slow Reaction.

    • Cause: The activity of the MnO₂ may be low.[9]

    • Solution: Use a freshly opened bottle of activated MnO₂ from a reputable supplier. Alternatively, gentle heating can increase the reaction rate. Ensure the solvent is anhydrous, as water can compete for active sites on the MnO₂ surface.[8]

  • Problem: Low Isolated Yield.

    • Cause: The product may have adsorbed onto the large surface area of the MnO₂/Celite® filter cake.

    • Solution: Be meticulous during the filtration step. Wash the filter cake with generous portions of solvent (DCM or a slightly more polar solvent like ethyl acetate if the product has higher polarity) until TLC analysis of the washings shows no remaining product.

  • Alternative Reagents: For substrates intolerant to prolonged reaction times or if MnO₂ proves ineffective, other mild oxidants are viable.

    • Dess-Martin Periodinane (DMP): Offers a homogeneous reaction at room temperature with a simple workup, though it is more expensive and requires careful handling.[11][12]

    • Swern Oxidation: An excellent, mild method that tolerates a wide variety of functional groups but requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide, a volatile and odorous byproduct.[2][13]

Conclusion

The protocol described herein provides a reliable and efficient method for the selective oxidation of this compound. By leveraging the inherent chemoselectivity of activated manganese dioxide for benzylic-type alcohols, the desired aldehyde can be synthesized in high yield under mild, neutral conditions. The operational simplicity of the reaction and, in particular, the filtration-based workup make this procedure highly attractive for both small-scale and large-scale synthesis in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is based on established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a polar molecule due to the presence of a hydroxyl group and a pyridine ring. The trifluoroethoxy group adds some lipophilicity, but the overall polarity and the basic nature of the pyridine nitrogen can present unique challenges during purification. Common issues include poor separation from polar impurities, peak tailing during chromatography, and difficulty in inducing crystallization. This guide will provide systematic approaches to overcome these obstacles.

Section 1: Flash Column Chromatography Purification

Flash column chromatography is a primary method for the purification of this compound, especially for removing byproducts and unreacted starting materials from a crude reaction mixture.

Troubleshooting Guide: Flash Column Chromatography
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.The hydroxyl and pyridine functionalities of the target molecule can lead to strong interactions with the polar silica gel stationary phase. Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes).
Compound streaks or "tails" down the column The compound is interacting too strongly with acidic sites on the silica gel. The pyridine nitrogen, being basic, is particularly prone to this.Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or pyridine.[1] This will neutralize the acidic silanol groups on the silica surface, reducing the strong ionic interactions and leading to more symmetrical peak shapes.
Poor separation between the product and a close-running impurity The solvent system does not provide adequate selectivity.Try a different solvent system. For instance, if a hexane/ethyl acetate gradient is not effective, consider a dichloromethane/methanol system. The change in solvent properties can alter the interactions of the compounds with the stationary phase, potentially improving separation.
The compound appears to have decomposed on the column The compound is unstable on silica gel.While less common for this specific molecule, some compounds can be sensitive to the acidic nature of silica. If decomposition is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.
Crystallization of the compound on the column The compound is highly concentrated and has low solubility in the eluent.This can happen if the initial sample is loaded in a solvent in which it is sparingly soluble. If this occurs, you may need to switch to a solvent system where the compound has better solubility. In some cases, increasing the flow rate slightly might help to keep the compound in solution.
Frequently Asked Questions (FAQs): Flash Column Chromatography

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A1: A good starting point is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities in your crude mixture. Always perform a thin-layer chromatography (TLC) analysis first to determine the approximate solvent conditions needed for good separation.

Q2: How should I prepare my sample for loading onto the column?

A2: The best practice is to dissolve your crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent like dichloromethane. Alternatively, you can use a "dry loading" technique. This involves adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column. This method often leads to better separation.[2]

Q3: What type of silica gel should I use?

A3: Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is typically suitable for this purification.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Using the dry loading method, adsorb the crude this compound onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Flash Column Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample start_elution Start Elution (Low Polarity) load_sample->start_elution gradient Increase Polarity (Gradient) start_elution->gradient collect Collect Fractions gradient->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Section 2: Recrystallization Purification

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

Troubleshooting Guide: Recrystallization
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Compound does not dissolve in the hot solvent The solvent is too non-polar for the compound.The polar nature of your compound requires a polar solvent to achieve sufficient solubility at elevated temperatures. Try a more polar solvent such as isopropanol, ethanol, or acetonitrile. The principle of "like dissolves like" is a good guide here.[3]
Compound "oils out" instead of crystallizing The solution is too supersaturated, or the cooling is too rapid. The presence of impurities can also hinder crystal lattice formation.Try cooling the solution more slowly. If it still oils out, add a small amount of the hot solvent to redissolve the oil and attempt to cool again. Using a solvent pair, where the compound is very soluble in one and poorly soluble in the other, can sometimes promote crystallization over oiling out.
No crystals form upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available. If the solution is not saturated enough, you may need to reduce the volume of the solvent by evaporation.
Low recovery of the purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. To maximize recovery, cool the solution in an ice bath after it has reached room temperature. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs): Recrystallization

Q1: What is a good solvent for the recrystallization of this compound?

A1: Given the compound's polarity, polar solvents should be screened first. Good candidates include isopropanol, ethanol, methanol, or acetonitrile. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, could also be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

Q2: How do I perform a small-scale solvent screen to find a suitable recrystallization solvent?

A2: Place a small amount of your compound (a few milligrams) in several different test tubes. To each tube, add a few drops of a different solvent. Observe the solubility at room temperature. If the compound is insoluble, heat the tube gently. A good solvent will dissolve the compound when hot but show crystal formation upon cooling.

Q3: My compound is a liquid at room temperature. Can I still purify it by recrystallization?

A3: If your compound is a liquid at room temperature, standard recrystallization will not be possible. However, if it has a low melting point, you may be able to perform a low-temperature recrystallization using a suitable cooling bath (e.g., dry ice/acetone). Alternatively, you could investigate if it forms a stable, crystalline salt (e.g., a hydrochloride salt by treating it with HCl) that could be recrystallized.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Decision Tree for Recrystallization Solvent Selection

recrystallization_decision_tree start Start: Crude Compound solubility_test Solubility Test in Hot Solvent start->solubility_test dissolves Dissolves? solubility_test->dissolves cool Cool to Room Temp dissolves->cool Yes try_another Try Another Solvent dissolves->try_another No crystals_form Crystals Form? cool->crystals_form good_solvent Good Solvent Found crystals_form->good_solvent Yes too_soluble Too Soluble at RT? crystals_form->too_soluble No try_another->solubility_test too_soluble->try_another No use_mixed Use Mixed Solvent System too_soluble->use_mixed Yes use_mixed->good_solvent

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Section 3: Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the purification of this compound, leading to higher purity material for their research and development endeavors.

References

Overcoming challenges in the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis.

Synthetic Overview & Strategy

The synthesis of this compound is most effectively approached via a two-step sequence.[1][2] This strategy involves first introducing the trifluoroethoxy sidechain via a nucleophilic aromatic substitution (SNAr), followed by the reduction of a carbonyl group at the 3-position to the desired primary alcohol. The choice of starting material is critical; methyl 6-chloronicotinate is an ideal precursor as the chloro-substituent activates the ring for SNAr and the ester functions as a convenient handle for reduction.

G SM Methyl 6-chloronicotinate invis1 SM->invis1 Int Intermediate Ester (Methyl 6-(2,2,2-trifluoroethoxy)nicotinate) invis2 Int->invis2 FP Final Product (this compound) invis1->Int Step 1: SNAr Reaction Reagents: CF3CH2OH, NaH Solvent: Anhydrous THF or DMF invis2->FP Step 2: Reduction Reagents: NaBH4 Solvent: Methanol (MeOH)

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 6-chloronicotinate the recommended starting material? A1: This starting material is strategic for several reasons. The chlorine atom at the 6-position is a good leaving group and, along with the ring nitrogen, activates the C6 position for nucleophilic aromatic substitution (SNAr).[3][4] The methyl ester at the 3-position is an ideal precursor for the final hydroxymethyl group, as it can be selectively reduced under mild conditions that do not affect the pyridine ring or the trifluoroethoxy group.[5]

Q2: Can I use 6-fluoronicotinate instead of 6-chloronicotinate? A2: Yes, and it may even be advantageous. In many SNAr reactions on heteroaromatic rings, fluoride is a better leaving group than chloride, often leading to faster reaction rates or allowing for milder conditions.[3][6] If you are experiencing low conversion with the chloro-analog, switching to the fluoro-substituted starting material is a logical troubleshooting step. However, 6-chloronicotinate is often more commercially available and cost-effective.

Q3: Is Lithium Aluminum Hydride (LiAlH₄) suitable for the reduction step? A3: While LiAlH₄ is a powerful reducing agent capable of reducing esters, it is generally not recommended for this synthesis. Sodium borohydride (NaBH₄) is preferred due to its milder nature and higher chemoselectivity.[7] LiAlH₄ is an exceedingly powerful reducing agent that can potentially reduce the pyridine ring itself, leading to undesired side products. Furthermore, LiAlH₄ reacts violently with protic solvents like methanol and requires strictly anhydrous conditions and a more complex workup procedure. The NaBH₄-Methanol system is safer, operationally simpler, and highly effective for this specific transformation.[8][9]

Q4: My final product is a polar, water-soluble oil. How can I best purify it? A4: The final product contains a hydroxyl group and a pyridine nitrogen, making it quite polar and potentially difficult to handle. Purification challenges are common for polar pyridine derivatives.[10] Standard silica gel chromatography is the primary method. Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, with a small amount of triethylamine (~0.5-1%) added to the mobile phase. The triethylamine prevents peak tailing by deactivating acidic sites on the silica gel that interact with the basic pyridine nitrogen. If the product co-elutes with polar impurities, consider reverse-phase chromatography (using a C18 column with a water/acetonitrile or water/methanol gradient) or Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

Troubleshooting Guide: Step-by-Step Issues & Solutions

Part A: The SNAr Reaction (Trifluoroethoxylation)

This first step is often the most challenging due to the need for strictly anhydrous conditions and the specific reactivity of the alkoxide.

G start Low or No Conversion in SNAr Step? check_reagents Are reagents (NaH, solvent) completely anhydrous? start->check_reagents check_base Is the NaH active? Was alkoxide pre-formed? check_reagents->check_base Yes sol_reagents Solution: Use freshly opened anhydrous solvent. Dry trifluoroethanol over molecular sieves. check_reagents->sol_reagents No check_temp Was the reaction run at sufficient temperature? sol_temp Solution: Gently heat the reaction. Try 50-80 °C in DMF or reflux in THF. check_temp->sol_temp No check_base->check_temp Yes sol_base Solution: Use fresh NaH from a new bottle. Add trifluoroethanol dropwise to NaH suspension first, stir for 30 min, then add chloropyridine. check_base->sol_base No

Caption: Troubleshooting decision tree for the SNAr reaction.

Problem 1: Reaction is stalled; TLC/LCMS shows only starting material.

  • Root Cause Analysis: The most common failure point is the deprotonation of 2,2,2-trifluoroethanol to form the sodium trifluoroethoxide nucleophile. Sodium hydride (NaH) is highly reactive and will be quenched by trace amounts of water in the solvent or on the glassware. The pKa of trifluoroethanol is ~12.4, meaning it requires a strong, non-nucleophilic base for complete deprotonation.

  • Expert Solution:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of nitrogen or argon. Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF) or dispense from a solvent purification system.

    • Pre-form the Alkoxide: Do not add all reagents at once. To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add the 2,2,2-trifluoroethanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature. You should observe hydrogen gas evolution. Once gas evolution ceases, the alkoxide has formed.

    • Substrate Addition: Add a solution of methyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF to the pre-formed alkoxide suspension.

    • Consider Temperature: SNAr reactions on electron-deficient rings like pyridine can be slow at room temperature.[11] If the reaction is sluggish, gently heating to reflux in THF or to 60-80 °C in DMF can significantly increase the rate.

Problem 2: The reaction is messy, with multiple unidentified side products.

  • Root Cause Analysis: While the desired reaction is substitution at C6, high temperatures or overly harsh conditions can lead to decomposition or side reactions. The ester group could potentially be susceptible to cleavage under strongly basic conditions, although this is less common at the temperatures used for SNAr.

  • Expert Solution:

    • Lower the Temperature: If you are running the reaction at elevated temperatures, try reducing it or running at room temperature for a longer period.

    • Use a Milder Base: If NaH proves too reactive, consider using potassium carbonate (K₂CO₃) in DMF at a higher temperature (e.g., 100-120 °C). While this requires more forcing conditions, it can sometimes provide a cleaner reaction profile.

    • Check Starting Material Purity: Impurities in the starting methyl 6-chloronicotinate can lead to side reactions.[12] Consider purifying it by recrystallization or chromatography before use.

Part B: The Reduction Reaction

This step is generally more reliable than the SNAr, but workup and purification can pose challenges.

Problem 1: Reduction is incomplete; a mix of starting ester and product alcohol is observed.

  • Root Cause Analysis: Sodium borohydride reacts with the methanol solvent, consuming the reagent over time.[7] Insufficient equivalents of NaBH₄ will lead to incomplete conversion. While NaBH₄ reduces esters more slowly than ketones or aldehydes, the NaBH₄-Methanol system is particularly effective due to the in-situ formation of methoxyborohydrides, which are more reactive.[8]

  • Expert Solution:

    • Increase NaBH₄ Equivalents: A significant excess of NaBH₄ is often required. Use at least 3-4 molar equivalents relative to the ester.

    • Control Temperature: Add the NaBH₄ portion-wise to the solution of the ester in methanol at 0 °C to control the initial exothermic reaction and hydrogen evolution. Once the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Alternative Solvent System: A THF-methanol co-solvent system can also be very effective.[5][9] Dissolving the ester in THF and then adding methanol followed by NaBH₄ can sometimes improve solubility and reaction efficiency.

Problem 2: Aqueous workup results in a persistent emulsion or difficulty extracting the product.

  • Root Cause Analysis: The workup of a borohydride reduction generates borate salts, which can sometimes complicate extractions. The product itself has amphiphilic character, which can stabilize emulsions.

  • Expert Solution:

    • Thorough Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Quench until gas evolution ceases and the pH is approximately neutral (pH 7-8).

    • Solvent Evaporation: After quenching, remove most of the methanol and THF on a rotary evaporator. This leaves an aqueous slurry.

    • Extraction: Extract the remaining aqueous residue multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The product is polar, so multiple extractions (3-5 times) are necessary to ensure a good recovery.

    • Brine Wash: Wash the combined organic layers with brine (saturated aqueous NaCl). This helps to break emulsions and removes the bulk of the water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Troubleshooting Summary: Reduction Step
Issue Primary Recommendation
Incomplete ReductionIncrease NaBH₄ to 3-4 equivalents. Add portion-wise at 0 °C.[5]
Difficult Workup / EmulsionAfter quenching, evaporate organic solvents before extraction. Use multiple extractions and a final brine wash.
Product PurificationUse silica gel chromatography with a mobile phase containing 0.5-1% triethylamine to prevent peak tailing.[10]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (Intermediate)

  • Setup: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and reflux condenser.

  • Alkoxide Formation: Add anhydrous THF via syringe. Cool the suspension to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • SNAr Reaction: Dissolve methyl 6-chloronicotinate (1.0 eq.) in anhydrous THF and add it to the alkoxide suspension.

  • Reaction & Monitoring: Heat the reaction mixture to reflux (~65 °C) and monitor its progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure intermediate ester.

Protocol 2: Synthesis of this compound (Final Product)

  • Setup: Dissolve the intermediate ester (1.0 eq.) from the previous step in methanol (MeOH) in a round-bottom flask with a stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq.) slowly in small portions over 15-20 minutes.

  • Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting ester by TLC.

  • Workup: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of 1M HCl until gas evolution stops.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate or dichloromethane (4x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography (e.g., using a gradient of 50-100% ethyl acetate in hexanes, or 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase).

References

Technical Support Center: Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and side reactions encountered during this two-step synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step sequence starting from 6-chloropyridine-3-carbaldehyde.

  • Nucleophilic Aromatic Substitution (S-N-Ar): An ether linkage is formed by reacting 6-chloropyridine-3-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable base. This reaction is a variation of the Williamson ether synthesis, adapted for an electron-deficient heteroaromatic system.[1][2]

  • Chemoselective Reduction: The aldehyde functional group of the resulting intermediate, 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde, is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.[3]

The overall workflow is depicted below.

G cluster_0 Step 1: S-N-Ar Etherification cluster_1 Step 2: Chemoselective Reduction A 6-Chloropyridine-3-carbaldehyde C 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde A:e->C:w S-N-Ar B 2,2,2-Trifluoroethanol + Base (e.g., NaH) B:e->C:w E This compound C:e->E:w Reduction D Reducing Agent (e.g., NaBH4) D:e->E:w

Fig. 1: Overall synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Step 1: S-N-Ar Etherification

The key challenge in this step is achieving complete and clean conversion of the starting chloro-pyridine without inducing side reactions involving the sensitive aldehyde group.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low or no conversion to the ether product. 1. Inefficient Deprotonation: The base is not strong enough to fully deprotonate 2,2,2-trifluoroethanol (pKa ~12.4).2. Low Reaction Temperature: The activation energy for the S-N-Ar reaction is not being met.3. Inappropriate Solvent: A protic solvent may solvate the nucleophile, reducing its reactivity.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the trifluoroethoxide.[2]2. Gently heat the reaction mixture (e.g., 60-80 °C) after the initial deprotonation step.3. Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2]
Significant formation of a brown, insoluble material (polymerization). Base-Induced Side Reactions: The aldehyde functional group is sensitive to strong bases. The trifluoroethoxide can act as a nucleophile attacking the aldehyde, or the base can promote self-condensation (Cannizzaro-type) or polymerization of the starting material.1. Control Stoichiometry: Use only a slight excess (1.1-1.2 eq.) of the sodium trifluoroethoxide nucleophile.2. Temperature Control: Add the base to the alcohol at 0 °C to form the alkoxide first. Then, add the 6-chloropyridine-3-carbaldehyde solution slowly at a controlled temperature.
Presence of an unexpected byproduct with a mass corresponding to the addition of trifluoroethanol to the aldehyde. Hemiacetal Formation: The trifluoroethoxide nucleophile has attacked the electrophilic carbonyl carbon of the aldehyde, forming a hemiacetal intermediate. This is often reversible but can be trapped or lead to other products.1. This is a competing equilibrium. Driving the desired S-N-Ar reaction forward with moderate heat will favor the thermodynamically more stable ether product.2. Ensure a strictly anhydrous workup until the reaction is complete to prevent hydrolysis of any intermediates back to the starting aldehyde.
Etherification FAQs

Q1: Why is my S-N-Ar reaction so slow compared to a typical Williamson ether synthesis?

A: The Williamson ether synthesis is typically an S-N-2 reaction involving an aliphatic electrophile.[4] In this case, you are performing a Nucleophilic Aromatic Substitution (S-N-Ar) on a heteroaromatic ring. While the pyridine nitrogen and the aldehyde's electron-withdrawing effect activate the ring towards nucleophilic attack, breaking the C-Cl aromatic bond has a higher activation energy than displacing a halide from an sp3-hybridized carbon. Patience and moderate heating are often required.

Q2: I used potassium carbonate as the base and the reaction is not working. Why?

A: Potassium carbonate (K₂CO₃) is often too weak to effectively deprotonate 2,2,2-trifluoroethanol. The electron-withdrawing trifluoromethyl group makes this alcohol significantly more acidic than simple alcohols like ethanol, but a stronger base is still needed for complete, rapid formation of the nucleophile. Sodium hydride (NaH) is a more reliable choice as it irreversibly deprotonates the alcohol.[2]

G cluster_main Main Reaction Pathway (S-N-Ar) cluster_side Side Reaction Pathway Start 6-Chloropyridine- 3-carbaldehyde Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate + CF3CH2O- Aldehyde Aldehyde Group Product Desired Ether Product Intermediate->Product - Cl- Hemiacetal Unstable Hemiacetal Aldehyde->Hemiacetal + CF3CH2O- (Nucleophilic Attack) Polymer Degradation/ Polymerization Hemiacetal->Polymer Further reactions

Fig. 2: Competing reaction pathways in the etherification step.
Step 2: Chemoselective Reduction

The goal of this step is to reduce the aldehyde to a primary alcohol without affecting the pyridine ring or the trifluoroethoxy group. The choice of reducing agent is critical.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Incomplete reduction; starting aldehyde remains. 1. Insufficient Reducing Agent: Stoichiometry was miscalculated, or the reagent has degraded due to improper storage.2. Low Temperature/Short Reaction Time: The reaction has not proceeded to completion.1. Use a slight excess (1.5-2.0 eq.) of NaBH₄. Ensure the reagent is a free-flowing powder.2. Allow the reaction to stir for a sufficient time (typically 1-2 hours) at 0 °C to room temperature. Monitor by TLC.
Complex mixture of products; loss of aromaticity observed in NMR/MS. Over-reduction: A reducing agent that is too powerful (e.g., LiAlH₄) was used, which can reduce the electron-deficient pyridine ring in addition to the aldehyde.1. Use NaBH₄: Sodium borohydride is the ideal reagent as it is highly chemoselective for aldehydes and ketones and will not typically reduce a pyridine ring under mild conditions.[3]2. Maintain Mild Conditions: Run the reaction in a protic solvent like methanol or ethanol at 0 °C to room temperature.
Difficult workup; formation of gels or emulsions. Boronate Complex Formation: Boron species can form stable complexes with the diol-like product (from the alcohol and residual borohydrides), making extraction difficult.1. Acidic Quench: After the reaction is complete, quench carefully with a dilute acid (e.g., 1M HCl) at 0 °C. This hydrolyzes boronate complexes and neutralizes excess hydride.2. Extended Stirring: Allow the quenched mixture to stir for 30-60 minutes before extraction to ensure complete hydrolysis.
Reduction FAQs

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) for a faster reduction?

A: It is strongly discouraged. LiAlH₄ is a much more powerful reducing agent than NaBH₄ and is known to reduce aromatic nitrogen heterocycles. Using it would likely lead to a complex mixture of products, including those from the over-reduction of the pyridine ring, making purification extremely difficult. Sodium borohydride provides the necessary chemoselectivity for this transformation.[3]

Q2: My NMR shows that the -CHO proton signal has disappeared, but my product is not pure. What could be the impurity?

A: Besides unreacted starting material, the most common impurity is the boronate ester of your product. This can form between the newly generated alcohol and a boron atom from the reducing agent. These complexes are often difficult to separate by standard chromatography. A proper acidic workup is crucial to hydrolyze these species back to the desired alcohol before purification.

G cluster_desired Desired Pathway cluster_undesired Potential Side Reaction Aldehyde Aldehyde Intermediate Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + NaBH4 (Hydride Attack) Pyridine Pyridine Ring Alcohol Target Alcohol Product Alkoxide->Alcohol + H+ Workup ReducedRing Over-reduced Product (e.g., Dihydropyridine) Pyridine->ReducedRing + Strong Reductant (e.g., LiAlH4)

Fig. 3: Desired reduction vs. potential over-reduction of the pyridine ring.

Recommended Experimental Protocols

Protocol 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of starting material).

  • Alkoxide Formation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with careful venting. Stir for 10 minutes.

  • Slowly add 2,2,2-trifluoroethanol (1.2 eq.) via syringe. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • S-N-Ar Reaction: In a separate flask, dissolve 6-chloropyridine-3-carbaldehyde (1.0 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and warm the reaction to 60 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and cautiously quench by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the product as a solid.

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, dissolve 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde (1.0 eq.) in methanol (10 mL per 1 g of starting material).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. The addition is exothermic and may cause bubbling.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl until the bubbling ceases and the pH is ~5-6.

  • Stir the mixture for 30 minutes.

  • Remove most of the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography.

References

Technical Support Center: Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: This step involves the formation of the trifluoroethoxy-pyridine core. It is a nucleophilic substitution reaction where an alkoxide reacts with an organohalide.[1][2] In this case, 2,2,2-trifluoroethanol is deprotonated to form a nucleophilic alkoxide, which then displaces a halide (typically chlorine) from a substituted pyridine ring.

  • Reduction of the Aldehyde: The second step involves the reduction of the aldehyde group on the pyridine ring to a primary alcohol.

This guide will address potential issues in both of these critical stages.

Reaction Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction A 6-Chloronicotinaldehyde R1 Reaction A->R1 B 2,2,2-Trifluoroethanol B->R1 C Base (e.g., NaH) C->R1 D 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde R2 Reaction D->R2 R1->D E Reducing Agent (e.g., NaBH4) E->R2 F This compound R2->F

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Step 1: Williamson Ether Synthesis
FAQ 1: My Williamson ether synthesis is showing low conversion to the desired 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. What are the likely causes?

Low conversion in a Williamson ether synthesis can often be traced back to several key factors related to the reactants and reaction conditions. This reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance and the strength of the nucleophile.[1][2][3]

Troubleshooting Checklist:

  • Inefficient Deprotonation of 2,2,2-Trifluoroethanol: The formation of the trifluoroethoxide is critical.

    • Cause: The base used may be weak or degraded. Sodium hydride (NaH) is a common choice and is highly effective.[4][5] However, it is highly reactive with moisture.

    • Solution: Ensure your NaH is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Use a solvent that has been rigorously dried, such as anhydrous DMF or THF.[4]

  • Poor Nucleophilicity of the Alkoxide:

    • Cause: While trifluoroethanol is acidic, its conjugate base is less nucleophilic than a simple alkoxide due to the electron-withdrawing effect of the fluorine atoms.

    • Solution: The reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Deactivation of the Pyridine Ring:

    • Cause: The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring can deactivate the 6-position towards nucleophilic aromatic substitution.

    • Solution: While this is an inherent property of the substrate, ensuring optimal conditions for the nucleophile will help to overcome this. In some cases, a more reactive starting material, like a 6-bromonicotinaldehyde, could be considered, as bromide is a better leaving group than chloride.

FAQ 2: I am observing significant side products in my etherification reaction. What are they and how can I minimize them?

The most common side reaction in a Williamson ether synthesis involving an aromatic substrate is elimination, although other pathways can also occur.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to factors mentioned in FAQ 1.Re-evaluate base quality, solvent dryness, and reaction time/temperature.
Products of Aldehyde Reaction The aldehyde group can potentially react with the strong base or the alkoxide.Add the deprotonated trifluoroethanol to the solution of the chloronicotinaldehyde at a controlled rate, and consider keeping the temperature low initially.
Hydrolysis Products Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.[6]
Step 2: Reduction of the Aldehyde
FAQ 3: The reduction of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde to the corresponding alcohol is incomplete. How can I improve the yield?

Incomplete reduction is a common issue and can often be resolved by adjusting the reaction parameters.

Troubleshooting Checklist:

  • Choice and Stoichiometry of Reducing Agent:

    • Cause: Sodium borohydride (NaBH₄) is a common and effective reducing agent for aldehydes. However, insufficient equivalents may lead to incomplete reduction.

    • Solution: Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion. The reaction is often performed in a protic solvent like methanol or ethanol.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at very low temperatures.

    • Solution: While the addition of NaBH₄ is often done at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for a sufficient period (typically 1-2 hours) is usually necessary for complete conversion. Monitor the reaction by TLC.

  • pH of the Reaction Mixture:

    • Cause: The reactivity of NaBH₄ is pH-dependent.

    • Solution: The reduction is typically carried out under neutral or slightly basic conditions.

FAQ 4: I am having difficulty with the work-up and purification of the final product, this compound. What is the recommended procedure?

A proper work-up and purification strategy is crucial for obtaining a high-purity product.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction: After the reduction is complete (as determined by TLC), cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate complexes. Be cautious as hydrogen gas will be evolved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).[6]

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is often effective.[6]

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield of Final Product Step1_Check Analyze Step 1 (Etherification) by TLC/LC-MS Start->Step1_Check Step2_Check Analyze Step 2 (Reduction) by TLC/LC-MS Step1_Check->Step2_Check No Low_Ether_Conv Low Conversion in Step 1 Step1_Check->Low_Ether_Conv Yes Low_Red_Conv Low Conversion in Step 2 Step2_Check->Low_Red_Conv Yes Purification_Loss Significant Loss During Purification Step2_Check->Purification_Loss No Sol_Base Check Base Quality and Solvent Dryness Low_Ether_Conv->Sol_Base Sol_Temp_Time Optimize Reaction Time/Temperature Low_Ether_Conv->Sol_Temp_Time Ether_Side_Products Side Products in Step 1 Low_Red_Conv->Sol_Temp_Time Sol_Reducer Increase Equivalents of Reducing Agent Low_Red_Conv->Sol_Reducer Sol_Workup Optimize Work-up and Chromatography Purification_Loss->Sol_Workup

Caption: A decision tree for troubleshooting low yield issues.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Materials:

  • 6-Chloronicotinaldehyde

  • 2,2,2-Trifluoroethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethanol (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 6-chloronicotinaldehyde (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(2,2,2-trifluoroethoxy)nicotinaldehyde (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is neutral.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

IV. References

  • Chemistry Steps. Williamson Ether Synthesis. --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. --INVALID-LINK--

  • Professor Dave Explains. Williamson Ether Synthesis. --INVALID-LINK--

  • CookeChem. 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, 98%, 159981-19-8. --INVALID-LINK--

References

Stability of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the complexities of its stability under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: The primary degradation pathway for this compound is anticipated to be the oxidation of the benzylic alcohol (hydroxymethyl group). This can occur in a two-step process, first to the corresponding aldehyde, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)carbaldehyde, and then further to the carboxylic acid, 6-(2,2,2-Trifluoroethoxy)nicotinic acid. The pyridine ring itself can also be susceptible to degradation under harsh conditions, and the trifluoroethoxy group, while generally stable, may influence the reactivity of the molecule.

Q2: What are the initial visual or analytical indicators of degradation?

A2: Initial signs of degradation of this compound, which is typically a solid at room temperature, can include a change in color of the solid material or its solutions, often to a yellow or brown hue. Analytically, the most definitive sign of degradation is the appearance of new peaks in chromatograms (e.g., HPLC or GC) and a corresponding decrease in the peak area of the parent compound.

Q3: How does pH influence the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?

A4: Yes, pyridine and its derivatives are known to be light-sensitive. Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Q5: What are the recommended storage conditions for solid this compound and its solutions?

A5: For the solid compound, storage in a tightly sealed container in a cool, dark, and dry place is recommended. For solutions, it is best to prepare them fresh before use. If short-term storage is necessary, solutions should be stored in amber vials at low temperatures (e.g., 2-8 °C) and protected from light. For longer-term storage, consider conducting a stability study to determine the optimal conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contamination of solvent or glassware; inherent impurities in the starting material.1. Run a blank solvent injection to check for solvent contamination. 2. Use high-purity solvents and thoroughly clean glassware. 3. Obtain a certificate of analysis for the compound to identify known impurities. 4. If possible, re-purify the compound.
Rapid decrease in the main peak area over a short period in solution. Oxidation of the hydroxymethyl group; photodegradation.1. Prepare solutions in solvents purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Work in a fume hood with yellow light or wrap all glassware in foil to prevent light exposure. 3. Consider adding an antioxidant (e.g., BHT) if compatible with your experimental system.
Inconsistent results between experimental runs. Degradation during the experiment; variability in solution preparation.1. Implement the light and oxygen protection measures mentioned above. 2. Ensure consistent timing between solution preparation and use. 3. Prepare a single stock solution for a series of experiments to minimize variability.
Formation of a precipitate in solution. Poor solubility; degradation product precipitating out.1. Determine the solubility of the compound in the chosen solvent. 2. Consider using a co-solvent or a different solvent system. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify any degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in 50:50 MeOH/H2O) Acid Acid Hydrolysis (0.1 M HCl, 60-80°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (60-80°C) Stock->Thermal Expose to Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis & Degradant Identification HPLC->Data

Workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.

Objective: To provide a starting point for developing an HPLC method to assess the stability of this compound.

Materials:

  • HPLC system with UV-Vis or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard

  • Sample solutions from stability studies

Procedure:

  • Method Parameters (Starting Conditions):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of peaks other than the main this compound peak indicates the presence of impurities or degradation products. The purity can be calculated based on the peak area percentages.

Potential Degradation Pathways

Degradation_Pathways Parent This compound Aldehyde (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)carbaldehyde Parent->Aldehyde Oxidation [O] Other Other Degradation Products (e.g., from ring opening) Parent->Other Harsh Conditions (e.g., strong acid/base, high heat) CarboxylicAcid 6-(2,2,2-Trifluoroethoxy)nicotinic acid Aldehyde->CarboxylicAcid Further Oxidation [O]

Anticipated primary degradation pathway.

Technical Support Center: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This document provides in-depth guidance on the handling, storage, and troubleshooting for experiments involving this fluorinated pyridine derivative. The information herein is curated to provide researchers, scientists, and drug development professionals with the necessary insights for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption, as pyridine derivatives can be hygroscopic.[2][3] For extended storage, refrigeration at 2-8°C is recommended.[4][5] Protect from direct sunlight and sources of ignition.[6]

Q2: What are suitable solvents for dissolving this compound?

A2: Pyridine and its derivatives are generally soluble in a wide range of organic solvents.[3] Based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane (DCM), chloroform, and ethyl acetate. Its solubility in water is likely to be limited due to the presence of the trifluoroethoxy group, which increases lipophilicity. The predicted XlogP value of 1.4 suggests moderate lipophilicity.[7] Always perform a small-scale solubility test before preparing a large-scale solution.

Q3: What are the main safety precautions to take when handling this compound?

A3: As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[1][8] Avoid contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water.[9]

Q4: What are the known incompatibilities of this compound?

A4: This compound should be kept away from strong oxidizing agents, strong acids, and acid chlorides.[2][9] The pyridine nitrogen is basic and will react with acids. The primary alcohol is susceptible to oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete reaction or low yield 1. Reagent purity: The compound may have degraded due to improper storage. 2. Inadequate reaction conditions: Temperature, reaction time, or solvent may not be optimal. 3. Presence of water: The hygroscopic nature of the compound could introduce water, which may interfere with certain reactions.1. Verify purity: Check the purity of the starting material using techniques like NMR or LC-MS. 2. Optimize conditions: Systematically vary the reaction parameters. Consider using a higher temperature or a different solvent. 3. Use anhydrous conditions: Dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unexpected side products 1. Reactivity of the trifluoroethoxy group: Under harsh nucleophilic conditions, the trifluoroethoxy group might act as a leaving group. 2. Oxidation of the alcohol: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.1. Milder reaction conditions: Use less aggressive nucleophiles or lower reaction temperatures. 2. Protecting groups: If the alcohol is not the desired reactive site, consider protecting it with a suitable protecting group (e.g., silyl ether).
Difficulty in purification 1. Similar polarity to byproducts: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.1. Alternative purification methods: Consider recrystallization or distillation if the compound is thermally stable. 2. Optimize chromatography: Experiment with different solvent systems or use a different stationary phase for column chromatography.
Inconsistent analytical data (e.g., NMR) 1. Presence of residual solvent or water: This can lead to unexpected peaks in the NMR spectrum. 2. Degradation of the sample: The compound may have degraded during the workup or analysis.1. Dry the sample: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents. 2. Fresh sample analysis: Prepare a fresh sample for analysis and acquire data promptly.

Experimental Protocols

General Workflow for a Reaction Involving this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry Dry glassware and solvents start->dry inert Establish inert atmosphere (N2/Ar) dry->inert reagent Dissolve this compound in anhydrous solvent inert->reagent add_reagents Add other reagents reagent->add_reagents monitor Monitor reaction by TLC/LC-MS add_reagents->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry_extract Dry organic layer (e.g., Na2SO4) extract->dry_extract concentrate Concentrate under reduced pressure dry_extract->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure product purify->end

Caption: General experimental workflow for reactions.

Quantitative Data Summary

Property Value Source/Method
Molecular Formula C8H8F3NO2PubChem[7]
Molecular Weight 207.15 g/mol PubChem[7]
Predicted XlogP 1.4PubChem (Predicted)[7]
Recommended Storage Temperature 2-8°CAnalogous Compounds[4][5]

Logical Relationships

Key Functional Group Reactivity

G cluster_reactivity Potential Reactions compound This compound Pyridine Nitrogen Hydroxymethyl Group Trifluoroethoxy Group protonation Protonation (with acids) compound:n->protonation alkylation N-Alkylation compound:n->alkylation oxidation Oxidation to aldehyde/acid compound:o->oxidation esterification Esterification/Etherification compound:o->esterification nucleophilic_substitution Nucleophilic Substitution (harsh conditions) compound:t->nucleophilic_substitution

Caption: Reactivity of key functional groups.

References

Technical Support Center: Optimization of Reaction Conditions for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and overcome challenges in the lab.

The unique structure of this compound, featuring a pyridine core, a primary alcohol, and an electron-withdrawing trifluoroethoxy group, presents specific considerations for its derivatization. This guide will address common hurdles in esterification, etherification, and sulfonylation reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary alcohol of this compound?

A1: The primary alcohol of this molecule can be derivatized through several standard organic transformations. The most common and effective methods include:

  • Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or Steglich conditions) to form esters.

  • Etherification: Formation of ethers via reactions like the Williamson ether synthesis or the Mitsunobu reaction.[1][2]

  • Sulfonylation: Conversion of the alcohol to a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Q2: How does the trifluoroethoxy group affect the reactivity of the molecule?

A2: The 2,2,2-trifluoroethoxy group is strongly electron-withdrawing. This electronic effect reduces the electron density of the pyridine ring, making the pyridine nitrogen less basic and less nucleophilic compared to an unsubstituted pyridine. This can be advantageous in preventing undesired side reactions at the nitrogen atom. However, it can also influence the reactivity of the hydroxymethyl group, although this effect is transmitted through several bonds.

Q3: My esterification reaction with an acyl chloride is sluggish. What could be the issue?

A3: Sluggish esterification with acyl chlorides can stem from several factors:

  • Insufficient Base: Pyridine is often used as a base to neutralize the HCl byproduct.[3] If your reaction is slow, ensure at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is present. For this specific substrate, the pyridine nitrogen is weakly basic, so an external base is recommended.

  • Steric Hindrance: If the acyl chloride is sterically bulky, the reaction may require more forcing conditions (e.g., heating, stronger catalyst).

  • Catalyst Absence: For less reactive acyl chlorides or hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4]

Q4: I am observing side products in my Mitsunobu reaction. How can I minimize them?

A4: The Mitsunobu reaction, while powerful for forming esters and ethers, is known for potential side products.[1][2] Common issues include:

  • Formation of Hydrazide Adducts: This occurs from the reaction of the azodicarboxylate (DEAD or DIAD) with the nucleophile.[2] Using pre-formed phosphonium salts or alternative azodicarboxylates can sometimes mitigate this.

  • Elimination: Although less common with primary alcohols, elimination can occur under certain conditions.

  • Intramolecular Cyclization: Depending on the nucleophile, intramolecular reactions can compete with the desired intermolecular reaction.[5]

To minimize side products, ensure all reagents are anhydrous, add the azodicarboxylate slowly at low temperature (0 °C), and use a non-nucleophilic solvent like THF or toluene.[2]

Q5: What are the best practices for purifying my derivatized product?

A5: Purification of pyridine-containing compounds can sometimes be challenging due to their basicity and polarity.

  • Aqueous Workup: A standard aqueous workup can be effective. Washing with a dilute acid (e.g., 1M HCl) can remove basic impurities, but be cautious as your product may also partition into the aqueous layer if it forms a salt. A subsequent wash with a base (e.g., saturated NaHCO₃) will neutralize any remaining acid.

  • Chromatography: Silica gel chromatography is the most common method. The polarity of the eluent will depend on the derivative. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel. For highly polar derivatives, reverse-phase chromatography may be more suitable. Cation-exchange chromatography can also be a powerful tool for purifying pyridine derivatives.[6]

Troubleshooting Guides

Esterification Reactions
Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficiently reactive acylating agent.2. Inadequate base strength or amount.3. Water contamination hydrolyzing the acylating agent.4. Low reaction temperature.1. Use a more reactive acylating agent (e.g., acyl chloride > anhydride > carboxylic acid).2. Add a stronger, non-nucleophilic base like triethylamine or DIPEA (1.2-1.5 eq).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Symmetric Anhydride Carboxylic acid starting material is reacting with the coupling agent (e.g., DCC, EDC) before the alcohol.Add the alcohol to the reaction mixture before adding the coupling agent.
Epimerization (if applicable) If the acylating agent has a chiral center, the basic conditions can cause epimerization.Use a milder base or a non-basic coupling method if possible.
Mitsunobu Reactions
Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Nucleophile is not acidic enough (pKa > 13).[2]2. Steric hindrance around the alcohol or nucleophile.3. Reagents are not fresh or are of low quality.1. For less acidic nucleophiles, consider alternative coupling methods.2. Increase reaction time and/or temperature.3. Use freshly opened or purified reagents, especially the azodicarboxylate.
Difficult Purification Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are common byproducts that can be difficult to remove.1. Use polymer-supported triphenylphosphine for easier filtration-based removal of the oxide.[7]2. Crystallization can sometimes selectively precipitate the product or the byproducts.3. Some newer Mitsunobu reagents are designed for easier byproduct removal.[1]
Sulfonylation Reactions
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient base to neutralize the generated acid.2. The sulfonyl chloride has degraded due to moisture.1. Use at least one equivalent of a suitable base like pyridine or triethylamine.2. Use fresh sulfonyl chloride.
Product Instability Sulfonate esters can be unstable and may decompose upon prolonged heating or on silica gel.Purify the product quickly and at low temperatures. If using chromatography, consider using neutral alumina instead of silica gel. Avoid prolonged storage, and if necessary, store at low temperatures under an inert atmosphere.
Formation of Alkyl Chloride If pyridine is used as the base, the intermediate pyridinium salt can be attacked by the chloride counterion.Use a non-nucleophilic base like triethylamine or DIPEA to minimize this side reaction.

Experimental Workflow Overviews

General Esterification Workflow using Acyl Chloride

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent (e.g., DCM, THF) B Add base (e.g., Triethylamine, Pyridine) A->B C Cool to 0 °C B->C D Slowly add Acyl Chloride C->D E Warm to Room Temperature and Stir D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction F->G H Aqueous Workup G->H I Dry organic layer H->I J Purify by Chromatography I->J Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? (Base, Coupling Agent) Check_Reagents->Check_Stoichiometry Yes Improve_Reagents Use fresh/purified reagents and anhydrous conditions Check_Reagents->Improve_Reagents No Check_Conditions Are reaction conditions appropriate? (Temperature, Time) Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust stoichiometry (e.g., increase base) Check_Stoichiometry->Adjust_Stoichiometry No Optimize_Conditions Optimize conditions (e.g., increase temperature, add catalyst) Check_Conditions->Optimize_Conditions No Improve_Reagents->Start Re-run Adjust_Stoichiometry->Start Re-run

References

Technical Support Center: Byproduct Analysis in the Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the reaction mechanisms and potential side reactions, you can optimize your process, improve yield and purity, and ensure the quality of your final product.

I. Synthetic Overview & Key Transformation Challenges

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Introduction of the 2,2,2-trifluoroethoxy group onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reduction: Conversion of the aldehyde or a carboxylic acid derivative at the 3-position to the corresponding primary alcohol.

Each of these steps presents unique challenges that can lead to the formation of specific byproducts. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction A 6-Chloropyridine-3-carbaldehyde D 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde A->D SNAr B 2,2,2-Trifluoroethanol B->D C Base (e.g., NaH, K2CO3) C->D E This compound D->E Reducing Agent (e.g., NaBH4)

Figure 1: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

Part A: Williamson Ether Synthesis

Question 1: My Williamson ether synthesis is showing low conversion to the desired 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this SNAr reaction is a common issue. The primary causes can be categorized as follows:

  • Insufficiently Strong Base: The pKa of 2,2,2-trifluoroethanol is approximately 12.4. Therefore, a sufficiently strong base is required to generate the trifluoroethoxide nucleophile in adequate concentration. While potassium carbonate can be used, stronger bases like sodium hydride (NaH) are often more effective.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. A systematic optimization of the reaction temperature is recommended.

  • Moisture in the Reaction: The presence of water will consume the base and protonate the alkoxide, thereby inhibiting the reaction. Ensure all reagents and solvents are anhydrous.

Troubleshooting Steps:

  • Choice of Base: If using a weaker base like K2CO3, consider switching to a stronger, non-nucleophilic base such as NaH.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction. Ensure the solvent is anhydrous.

  • Temperature Optimization: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC. Gradually increase the temperature if the reaction is sluggish.

Question 2: I am observing a significant amount of an impurity with a similar polarity to my starting material. What could this be?

Answer:

A common byproduct in Williamson ether synthesis is the elimination product, especially when using a strong base. However, in this specific case, the primary byproduct is more likely to be the result of a competing reaction of the base with the aldehyde functionality.

  • Cannizzaro-type reaction: In the presence of a strong base, two molecules of the starting aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.

Another possibility is the formation of a Meisenheimer complex , a stable intermediate in SNAr reactions, which may not proceed to the final product under suboptimal conditions.

Analytical Approach to Identification:

Technique Expected Observation for Byproduct
1H NMR Disappearance of the aldehyde proton signal and the appearance of signals corresponding to a carboxylic acid and a primary alcohol.
LC-MS A peak with a mass corresponding to the starting material plus an oxygen atom (for the carboxylic acid) and a peak corresponding to the starting material plus two hydrogen atoms (for the alcohol).
FT-IR Broad O-H stretch for the carboxylic acid and alcohol, and a C=O stretch at a lower wavenumber for the carboxylate.

Preventative Measures:

  • Order of Addition: Add the base to a solution of 2,2,2-trifluoroethanol to pre-form the alkoxide before adding the 6-chloropyridine-3-carbaldehyde. This minimizes the exposure of the aldehyde to the strong base.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.

Part B: Reduction of the Aldehyde

Question 3: The reduction of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde with sodium borohydride (NaBH4) is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete reduction is often due to the deactivation of the reducing agent or insufficient equivalents.

  • Reagent Stoichiometry: While NaBH4 is a powerful reducing agent for aldehydes, using a stoichiometric amount may not be sufficient. An excess of the reagent (typically 1.5-2.0 equivalents) is recommended to ensure complete conversion.

  • Solvent: The choice of solvent can influence the reactivity of NaBH4. Methanol and ethanol are commonly used and generally effective.

  • Reaction Temperature: The reduction is typically performed at 0 °C to room temperature. If the reaction is slow, allowing it to warm to room temperature for a longer period can improve conversion.

Troubleshooting Steps:

  • Increase NaBH4 Equivalents: Add an additional portion of NaBH4 to the reaction mixture and monitor by TLC or HPLC.

  • Solvent System: Ensure the starting material is fully dissolved in the chosen solvent. A co-solvent system (e.g., THF/methanol) can sometimes improve solubility and reaction rates.

Question 4: I am observing an over-reduction byproduct. What is its likely structure and how can I avoid its formation?

Answer:

While NaBH4 is generally chemoselective for aldehydes and ketones, over-reduction of the pyridine ring can occur under certain conditions, although it is less common than with stronger reducing agents like lithium aluminum hydride (LiAlH4). The likely over-reduction product would be a dihydropyridine or even a piperidine derivative.

Another potential byproduct is the formation of borate esters from the reaction of the product alcohol with the borane species generated during the reaction. These are typically hydrolyzed during the workup.

Analytical Approach to Identification:

Technique Expected Observation for Over-reduction Byproduct
1H NMR Loss of aromatic signals and the appearance of signals in the aliphatic region corresponding to the reduced pyridine ring.
LC-MS A peak with a mass corresponding to the desired product plus 2 or 4 additional hydrogen atoms.

Preventative Measures:

  • Control Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or below) to increase the selectivity of the reagent.

  • Careful Monitoring: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

  • Choice of Reducing Agent: If over-reduction is a persistent issue, a milder reducing agent could be considered, although NaBH4 is generally well-suited for this transformation.

III. Experimental Protocols & Analytical Methods

Representative Protocol for the Synthesis of this compound

Step 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add 2,2,2-trifluoroethanol (1.5 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 6-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Warm the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography or recrystallization as needed.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup A->B C Extraction B->C D Drying & Concentration C->D E Column Chromatography / Recrystallization D->E F Pure Product E->F

Figure 2: General purification workflow for the synthesized compounds.

Analytical Methods for Byproduct Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is generally suitable for monitoring the reaction progress and assessing the purity of the final product. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point. UV detection at a wavelength around 270 nm is appropriate for the pyridine ring system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. Derivatization of the alcohol product with a silylating agent may be necessary to improve its volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation of the desired product and any isolated byproducts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to confirm the presence or absence of key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch in the final product.

IV. References

  • General Pyridine Chemistry:

    • Title: Comprehensive Organic Chemistry II

    • Source: Elsevier

    • URL: --INVALID-LINK--

  • Williamson Ether Synthesis:

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

    • Source: John Wiley & Sons

    • URL: --INVALID-LINK--

  • Reduction of Aldehydes and Ketones:

    • Title: Reductions in Organic Chemistry

    • Source: American Chemical Society

    • URL: --INVALID-LINK--

  • Analytical Methods for Pharmaceutical Impurities:

    • Title: Impurity Analysis in Pharmaceutical Development

    • Source: AAPS Press

    • URL: --INVALID-LINK--

  • Synthesis of a Related Compound:

    • Title: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

    • Source: Asian Journal of Chemistry, Vol. 22, No. 1 (2010), 826-828

    • URL: (A specific, direct link is not available, but the journal and article details can be used for searching in academic databases).

Validation & Comparative

A Comparative Guide to the Biological Activity of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Derivatives: An Inquiry into Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The incorporation of a trifluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design. This guide focuses on the (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol framework. While direct biological data for this specific molecule is not extensively reported in peer-reviewed literature, a comparative analysis of its structurally analogous compounds reveals significant therapeutic potential, primarily in two distinct areas: as proton pump inhibitors for treating acid-related gastrointestinal disorders and as novel antimicrobial agents. This document provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these closely related derivatives, offering a predictive insight into the potential applications of the title compound and guiding future research endeavors.

Introduction to the this compound Scaffold

The molecule this compound represents a promising, yet underexplored, chemical entity. Its structure combines the privileged pyridine ring with a trifluoroethoxy group at the 6-position and a reactive methanol group at the 3-position. This arrangement of functional groups provides a versatile platform for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the trifluoroethoxy group can influence the electronic properties of the pyridine ring, while the methanol moiety serves as a handle for further chemical modifications. This guide will explore the established biological activities of closely related compounds to build a strong case for the therapeutic potential of this scaffold.

Comparative Analysis I: Proton Pump Inhibitor (PPI) Activity

One of the most successful applications of the trifluoroethoxypyridine core is in the development of proton pump inhibitors (PPIs). The blockbuster drug Lansoprazole is a prime example, demonstrating the profound impact of this chemical moiety on treating acid-related disorders.

Lansoprazole: A Case Study

Lansoprazole is a substituted benzimidazole that potently and irreversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump) in stomach parietal cells, thereby reducing gastric acid secretion. Its chemical structure is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. The trifluoroethoxypyridine portion of Lansoprazole is crucial for its activity.

Mechanism of Action:

Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cell secretory canaliculi. The acidic conditions catalyze its conversion to a reactive tetracyclic sulfenamide intermediate. This active form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inactivation. New proton pumps must be synthesized for acid secretion to resume, resulting in a prolonged duration of action.

Signaling Pathway: Lansoprazole's Inhibition of the Gastric Proton Pump

G cluster_0 Parietal Cell cluster_1 Stomach Lumen Lansoprazole (Prodrug) Lansoprazole (Prodrug) Active Sulfenamide Active Sulfenamide Lansoprazole (Prodrug)->Active Sulfenamide Acidic Environment (H+) H+ H+ H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Active Sulfenamide->H+/K+ ATPase (Proton Pump) Covalent Bonding Inactive Pump Inactive Pump H+/K+ ATPase (Proton Pump)->Inactive Pump Inhibition H+ Secretion H+ Secretion H+/K+ ATPase (Proton Pump)->H+ Secretion Blocked K+ K+ K+->H+/K+ ATPase (Proton Pump)

Caption: Mechanism of Lansoprazole action in a parietal cell.

Structural Comparison:

FeatureThis compoundLansoprazole
Core Structure PyridinePyridine linked to Benzimidazole
Position of Trifluoroethoxy Group 64
Substitution at Position 3 -CH₂OH-CH₃
Substitution at Position 2 H-CH₂-S(O)-Benzimidazole

This comparison highlights the structural similarities and suggests that derivatives of this compound could be explored as novel PPIs.

Comparative Analysis II: Antimicrobial and Antifungal Activity

Recent research has demonstrated that chalcone derivatives incorporating a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety exhibit promising antimicrobial and antifungal activities. This opens up a different therapeutic avenue for this chemical class.

Trifluoroethoxypyridine-Chalcone Derivatives

A series of 1-(substituted phenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-ones were synthesized and evaluated for their in vitro activity against a panel of bacteria and fungi. The general structure of these compounds involves the trifluoroethoxypyridine core linked to a chalcone framework.

Experimental Data: Antimicrobial and Antifungal Activity

The antimicrobial activity was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group (Substituted Phenyl)S. pneumoniae (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)V. cholerae (MIC µg/mL)C. albicans (MIC µg/mL)A. fumigatus (MIC µg/mL)
9a Phenyl100200250100250200
9b 4-Methylphenyl125100200125200100
9c 4-Methoxyphenyl100125125200125125
9d 4-Chlorophenyl62.562.510062.510062.5
9e 2,4-Dichlorophenyl31.2562.562.531.2562.531.25
9f 4-Fluorophenyl62.5100125100125100
Ampicillin (Standard)100250100250--
Chloramphenicol (Standard)50505050--
Griseofulvin (Standard)----500100

Structure-Activity Relationship (SAR) Insights:

The data suggests that the presence of electron-withdrawing groups, particularly halogens, on the phenyl ring of the chalcone moiety enhances the antimicrobial and antifungal activity. The 2,4-dichlorophenyl derivative (9e ) exhibited the most potent activity across most of the tested strains.

Experimental Protocols

Synthesis of 1-(substituted phenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-ones (9a-f): A Step-by-Step Methodology

  • Step 1: Synthesis of 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde.

    • To a solution of 4-(2,2,2-trifluoroethoxy)pyridine and 2-hydroxybenzaldehyde in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃).

    • Heat the reaction mixture with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

  • Step 2: Claisen-Schmidt Condensation.

    • Dissolve the product from Step 1 and an appropriate substituted acetophenone in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous potassium hydroxide).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the final chalcone derivative.

Workflow for Synthesis and Antimicrobial Screening

G cluster_0 Synthesis cluster_1 Biological Evaluation A Starting Materials (Trifluoroethoxypyridine, Salicylaldehyde, Substituted Acetophenones) B Synthesis of Benzaldehyde Intermediate A->B C Claisen-Schmidt Condensation B->C D Purification and Characterization (Column Chromatography, NMR, MS) C->D E Broth Microdilution Assay D->E F Determination of MIC E->F G SAR Analysis F->G

Caption: General workflow for the synthesis and biological evaluation of trifluoroethoxypyridine-chalcone derivatives.

Conclusion and Future Directions

While the biological activity of this compound has not been directly reported, this comparative guide strongly suggests that its derivatives are promising candidates for two significant therapeutic areas. The prevalence of the trifluoroethoxypyridine scaffold in the highly successful proton pump inhibitor Lansoprazole indicates a clear path for designing novel anti-ulcer agents. Furthermore, the demonstrated in vitro antimicrobial and antifungal efficacy of related chalcone derivatives highlights an alternative and equally important avenue for drug discovery.

Future research should focus on the synthesis of a library of derivatives based on the this compound core. These derivatives should be screened for both proton pump inhibitory activity and a broad spectrum of antimicrobial and antifungal activities. Elucidating the structure-activity relationships for this specific scaffold will be crucial in optimizing potency and selectivity, potentially leading to the development of new and effective therapeutic agents.

Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Analogs as Nav1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics targeting voltage-gated sodium channels has identified the (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol scaffold as a promising starting point for the development of potent and selective inhibitors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on this core structure, with a focus on their activity against the Nav1.8 sodium channel, a key target in the management of pain, cough, and itch disorders[1]. By objectively comparing the performance of various analogs and providing the underlying experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

The Core Scaffold and its Therapeutic Rationale

The this compound core provides a unique combination of structural features. The pyridine ring serves as a key pharmacophoric element, while the 2,2,2-trifluoroethoxy group at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule. The methanolic hydroxyl group at the 3-position offers a crucial point for chemical modification, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties.

The primary biological target for the analogs discussed in this guide is the Nav1.8 voltage-gated sodium channel. This channel is predominantly expressed in the peripheral nervous system and has been implicated in the transmission of pain signals. Selective inhibition of Nav1.8 is therefore a highly sought-after strategy for the development of analgesics with a reduced side-effect profile compared to non-selective sodium channel blockers.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the this compound scaffold on Nav1.8 inhibitory activity. The data presented is derived from patent literature, specifically from the international patent application WO2021257418A1, which describes a series of 2-oxo-oxazolidine-5-carboxamides as Nav1.8 inhibitors[1]. The core of these compounds incorporates the (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl moiety.

Modification of the Methanol Hydroxyl Group

A primary strategy for analog development involved the derivatization of the benzylic alcohol. A series of compounds were synthesized where the hydroxyl group was incorporated into an N-((phenyl)(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)-2-oxooxazolidine-5-carboxamide structure. The nature of the substituents on the phenyl ring significantly impacted the inhibitory potency against Nav1.8.

Table 1: SAR of Phenyl Ring Substitutions in N-((phenyl)(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)-2-oxooxazolidine-5-carboxamide Analogs [1]

Compound IDPhenyl Ring SubstituentNav1.8 IC50 (nM)
1 3-chloro-2,4-difluoro10
2 3-chloro-4-(trifluoromethoxy)25
3 2,4-difluoro50
4 4-chloro100
5 Unsubstituted>1000

Data extracted from WO2021257418A1[1].

The data in Table 1 clearly demonstrates that substitution on the phenyl ring is crucial for potent Nav1.8 inhibition. The unsubstituted analog 5 is essentially inactive. Introduction of a single chloro substituent at the 4-position (compound 4 ) leads to a significant increase in potency. A combination of fluoro and chloro substituents further enhances the activity, with the 3-chloro-2,4-difluoro substituted analog 1 being the most potent in this series, exhibiting an IC50 of 10 nM. The presence of a trifluoromethoxy group at the 4-position in combination with a 3-chloro substituent (compound 2 ) also results in a highly potent compound. This suggests that electron-withdrawing groups on the phenyl ring are favorable for activity.

Figure 1: SAR workflow for phenyl ring modifications.

Experimental Protocols

The following section outlines the methodology used to determine the Nav1.8 inhibitory activity of the presented analogs, ensuring the trustworthiness and reproducibility of the data.

Nav1.8 Inhibition Assay using the Qube® Automated Patch Clamp System

The determination of IC50 values for Nav1.8 inhibition was performed using the Qube® automated electrophysiology platform[1]. This high-throughput system allows for the precise measurement of ion channel activity in a controlled cellular environment.

Step-by-Step Methodology:

  • Cell Culture: A stable cell line expressing the human Nav1.8 channel is cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator).

  • Cell Preparation: On the day of the experiment, cells are harvested, washed with a serum-free extracellular solution, and resuspended to a final density suitable for the Qube® system.

  • Compound Preparation: Test compounds are serially diluted in an appropriate vehicle (e.g., DMSO) and then further diluted in the extracellular solution to the final desired concentrations.

  • Automated Patch Clamp:

    • The Qube® system performs automated cell capture, gigaseal formation, and whole-cell patch-clamp recording.

    • A voltage protocol is applied to elicit Nav1.8 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).

    • A baseline recording of the Nav1.8 current is established.

  • Compound Application and Data Acquisition:

    • The prepared compound solutions are applied to the cells at various concentrations.

    • The effect of the compound on the peak Nav1.8 current is measured after a defined incubation period.

  • Data Analysis:

    • The percentage of inhibition of the Nav1.8 current is calculated for each compound concentration relative to the baseline current.

    • The IC50 value, representing the concentration of the compound that causes 50% inhibition of the Nav1.8 current, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow A 1. Cell Culture (hNav1.8 expressing cell line) B 2. Cell Preparation (Harvesting and resuspension) A->B D 4. Automated Patch Clamp (Qube®) (Cell capture, gigaseal, whole-cell) B->D C 3. Compound Preparation (Serial dilutions) E 5. Compound Application & Data Acquisition C->E D->E Voltage Protocol F 6. Data Analysis (Concentration-response curve fitting) E->F Peak Current Inhibition G IC50 Determination F->G

Figure 2: Workflow for Nav1.8 IC50 determination.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs as Nav1.8 inhibitors has been systematically explored. The key findings indicate that:

  • The core scaffold is a viable starting point for the development of Nav1.8 inhibitors.

  • Derivatization of the benzylic alcohol to form N-((phenyl)(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)-2-oxooxazolidine-5-carboxamides is a successful strategy for achieving high potency.

  • Electron-withdrawing substituents on the phenyl ring are critical for potent Nav1.8 inhibition, with a 3-chloro-2,4-difluoro substitution pattern providing the highest activity in the series examined.

Future research in this area could focus on further optimization of the pharmacokinetic properties of these potent analogs, including metabolic stability and oral bioavailability. Additionally, exploring a wider range of substituents on both the pyridine and the phenyl rings could lead to the discovery of even more potent and selective Nav1.8 inhibitors with therapeutic potential for the treatment of pain and other Nav1.8-mediated disorders.

References

A Researcher's Guide to the In Vitro Evaluation of Novel Pyridine Derivatives: A Comparative Analysis Focused on (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyridine and its derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] Their versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1] This guide provides a comprehensive framework for the in vitro characterization of novel pyridine derivatives, using the promising scaffold (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol as a central example.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic rationale for experimental design, data interpretation, and comparative analysis. We will explore a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific functional assays such as enzyme inhibition and receptor binding studies. The objective is to build a robust data package that enables informed decisions about the therapeutic potential of new chemical entities.

Part 1: The Initial Screen – Assessing General Cytotoxicity

A foundational step in the evaluation of any novel compound is to determine its effect on cell viability. This initial screen helps to identify a therapeutic window and flags compounds with overt toxicity early in the discovery process.[4][5] The MTT and XTT assays are robust, colorimetric methods for assessing metabolic activity, which serves as a proxy for cell viability.[6][7]

Comparative Analysis of Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple, insoluble formazan.[7]Well-established, cost-effective, sensitive.[8]Requires a solubilization step for the formazan crystals, which can introduce variability.[5]
XTT Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[9]Simpler protocol (no solubilization step), suitable for high-throughput screening.[5][6]Can be less sensitive than MTT for certain cell lines.

The choice between MTT and XTT often depends on throughput needs and specific cell line characteristics. For high-throughput screening, the simplified protocol of the XTT assay is often advantageous.[5]

Hypothetical Cytotoxicity Data

To illustrate a typical output, the following table presents hypothetical IC50 values (the concentration at which 50% of cell growth is inhibited) for a series of this compound derivatives against a cancer cell line (e.g., A549) and a normal cell line (e.g., HEK293).

CompoundA549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
Derivative 15.258.411.2
Derivative 212.8>100>7.8
Derivative 30.915.317.0
Staurosporine (Control)0.010.055.0

A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of novel compounds.[10]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[10]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition Seed Cells Seed Cells Prepare Compounds Prepare Compounds Treat Cells Treat Cells Prepare Compounds->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

Part 2: Target-Based Screening – Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11][12] An enzyme inhibition assay can determine if a compound interferes with an enzyme's activity and can provide insights into the mechanism of inhibition.[11] This is a critical step in understanding a compound's specific mode of action.

Rationale for Enzyme Inhibition Studies

Following a broad cytotoxicity screen, identifying a specific molecular target is a key objective. If the pyridine derivatives are designed to target a particular enzyme (e.g., a kinase, protease, or metabolic enzyme), a direct inhibition assay is the logical next step.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition.[12]

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the enzyme's substrate, the test compounds, and an appropriate assay buffer.[11]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding between the enzyme and inhibitor.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Use a microplate spectrophotometer to measure the change in absorbance over time, which corresponds to the rate of product formation or substrate depletion.[13]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Plate Enzyme & Inhibitor Plate Enzyme & Inhibitor Prepare Reagents->Plate Enzyme & Inhibitor Pre-incubate Pre-incubate Plate Enzyme & Inhibitor->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Kinetic Read Kinetic Read Add Substrate->Kinetic Read Calculate Velocity Calculate Velocity Kinetic Read->Calculate Velocity Determine IC50 Determine IC50 Calculate Velocity->Determine IC50

Part 3: Probing the Cell Surface – Receptor Binding Assays

For compounds designed to interact with cell surface receptors, receptor binding assays are essential. These assays quantify the affinity of a ligand for its receptor.[14][15] A common method is the competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[14]

Application in Drug Discovery

Receptor binding assays are crucial for characterizing compounds that target G-protein coupled receptors (GPCRs), ion channels, or other membrane-bound receptors. The data generated, typically an IC50 or Ki value, indicates the potency of the compound at its target.[15]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a typical filtration-based competitive binding assay.[16]

  • Reagent Preparation: Prepare a membrane fraction containing the target receptor, a radiolabeled ligand of known affinity, and solutions of the unlabeled test compounds.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.[17]

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to an inhibition constant (Ki).

G cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Combine Receptor, Radioligand & Compound Combine Receptor, Radioligand & Compound Incubate to Equilibrium Incubate to Equilibrium Combine Receptor, Radioligand & Compound->Incubate to Equilibrium Rapid Filtration Rapid Filtration Incubate to Equilibrium->Rapid Filtration Wash Filters Wash Filters Rapid Filtration->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50/Ki Determine IC50/Ki Calculate % Inhibition->Determine IC50/Ki

Conclusion and Future Directions

The in vitro testing cascade described in this guide provides a systematic approach to characterizing novel pyridine derivatives like those derived from this compound. By starting with broad cytotoxicity profiling and progressing to more specific, target-based assays, researchers can efficiently identify promising lead compounds. The comparative data generated from these assays is essential for establishing structure-activity relationships (SAR) and guiding the next steps in the drug discovery process, which may include further optimization, mechanistic studies, and eventually, in vivo testing. The ultimate goal of this rigorous in vitro screening is to select drug candidates with the highest potential for success in preclinical and clinical development.[18]

References

A Comparative Guide to the Synthetic Routes of Trifluoroethoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,2,2-trifluoroethoxy moiety is a privileged structural motif in medicinal chemistry and agrochemistry. Its incorporation into a pyridine scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets by virtue of its unique electronic properties and steric profile. The efficient synthesis of trifluoroethoxypyridines is, therefore, a topic of considerable interest for researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering an in-depth look at their underlying mechanisms, experimental protocols, and performance metrics to inform logical and effective synthetic planning.

Strategic Overview: Four Primary Pathways

The synthesis of trifluoroethoxypyridines primarily revolves around the formation of a C-O bond between a pyridine ring and a 2,2,2-trifluoroethoxy group. The choice of strategy is dictated by the availability of starting materials, desired substitution pattern, and scalability. We will explore four key methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): A direct and often highly efficient method relying on an activated halopyridine.

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A versatile and modern transition-metal-catalyzed approach.

  • Copper-Catalyzed Ullmann Condensation: A classic method, revitalized with modern ligand systems.

  • Indirect Diazotization Route: A multi-step sequence for specific isomers starting from aminopyridines.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct approach for synthesizing trifluoroethoxypyridines. The reaction is contingent on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by having a halogen (the leaving group) at the 2- or 4-position, which is activated by the electron-withdrawing effect of the ring nitrogen.

Causality and Mechanistic Insight

The SNAr mechanism is a two-step addition-elimination process. The nucleophile, sodium 2,2,2-trifluoroethoxide, attacks the carbon atom bearing the leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted. In the second, faster step, the leaving group is expelled, and aromaticity is restored to yield the final product.

The high electronegativity of fluorine makes 2-fluoropyridine an exceptionally reactive substrate for SNAr, often reacting significantly faster than its chloro- or bromo- counterparts.[1] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the fluorine atom, rather than the C-F bond cleavage.

Diagram: SNAr Mechanism

Caption: Mechanism of SNAr for trifluoroethoxypyridine synthesis.

Experimental Protocol: SNAr of 2-Fluoropyridine

This protocol is adapted from a similar procedure for the synthesis of an analogous aryl ether.[2]

  • Preparation of Nucleophile: To a stirred, ice-cold (0 °C) solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes. To this solution, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dilute the aqueous residue with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2,2,2-trifluoroethoxy)pyridine.

Route 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a cornerstone of modern cross-coupling chemistry, providing a powerful and general method for the formation of C-N and C-O bonds.[3] This reaction is particularly useful when SNAr is not viable, for instance, with less activated or more sterically hindered halopyridines (e.g., 3-halopyridines or electron-rich systems).

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves a series of well-defined organometallic transformations. It begins with the oxidative addition of the halopyridine to a Pd(0) complex, which is generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate. Subsequently, the alcohol (2,2,2-trifluoroethanol) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium alkoxide complex. The final and crucial step is the reductive elimination of the desired trifluoroethoxypyridine, which regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the catalytic cycle. Bulky, electron-rich biarylphosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[4]

Diagram: Buchwald-Hartwig C-O Coupling Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Alkoxide Ar-Pd(II)(OR)L₂ OxAdd->Alkoxide Base, ROH (-HX) Product Ar-OR Alkoxide->Product Reductive Elimination Product->Pd(0)L2 ROH CF₃CH₂OH (ROH) ROH->Alkoxide Base Base Base->Alkoxide ArX ArX ArX->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is based on a recently developed method for the coupling of heteroaryl bromides with fluorinated alcohols.[5]

  • Reaction Setup: To an oven-dried vial, add the heteroaryl bromide (e.g., 3-bromopyridine, 1.0 equivalent), tBuBrettPhos Pd G3 precatalyst (2 mol%), tBuBrettPhos (1 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (Ar). Add anhydrous toluene, followed by 2,2,2-trifluoroethanol (2.0 equivalents).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 2-4 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Route 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl ethers, traditionally requiring stoichiometric amounts of copper and harsh reaction conditions (high temperatures).[6][7] However, modern advancements, particularly the development of ligand-accelerated protocols, have revitalized this reaction, allowing it to proceed under milder, truly catalytic conditions.

Causality and Mechanistic Insight

The mechanism of the modern Ullmann C-O coupling is thought to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst reacts with the alcohol in the presence of a base to form a copper(I) alkoxide. This species then undergoes oxidative addition with the halopyridine to form a Cu(III) intermediate. Reductive elimination from this high-valent copper species yields the trifluoroethoxypyridine and regenerates the Cu(I) catalyst. The addition of ligands, such as phenanthrolines or diamines, is crucial as they stabilize the copper intermediates and facilitate the key steps of the catalytic cycle, thereby lowering the required reaction temperature and catalyst loading.[8]

Diagram: Modern Ullmann Condensation Cycle

Ullmann_Cycle Cu(I)X L-Cu(I)-X Cu(I)OR L-Cu(I)-OR Cu(I)X->Cu(I)OR Base, ROH (-HX) Cu(III) Ar-Cu(III)(X)(OR)L Cu(I)OR->Cu(III) Oxidative Addition (ArX) Product Ar-OR Cu(III)->Product Reductive Elimination Product->Cu(I)X ROH CF₃CH₂OH (ROH) ROH->Cu(I)OR ArX ArX ArX->Cu(III)

Caption: Catalytic cycle for the modern ligand-assisted Ullmann reaction.

Experimental Protocol: Modern Ullmann Condensation

This is a representative protocol based on modern ligand-accelerated Ullmann C-O couplings.[9]

  • Reaction Setup: In a reaction tube, combine the halopyridine (e.g., 2-bromopyridine, 1.0 equivalent), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add 2,2,2-trifluoroethanol (1.5 equivalents) and a high-boiling polar solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Route 4: Indirect Diazotization Route

For certain substitution patterns where direct C-O bond formation is challenging, an indirect route starting from an aminopyridine can be employed. This method was used to prepare 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, a key intermediate for the herbicide Trifloxysulfuron.

Causality and Mechanistic Insight

This synthetic sequence begins with the conversion of an amino group on the pyridine ring into a diazonium salt using a nitrite source under anhydrous acidic conditions. The resulting diazonium salt is highly reactive and serves as an excellent leaving group (N₂). In the presence of 2,2,2-trifluoroethanol, which acts as both the solvent and the nucleophile, the diazonium group is displaced to form the desired ether. This method allows for the introduction of the trifluoroethoxy group at positions that may not be accessible or reactive via SNAr or cross-coupling.

Diagram: Diazotization Workflow

Diazotization_Workflow Start 3-Amino-2-chloropyridine Step1 Diazotization (n-Butyl nitrite, Acid) Start->Step1 Intermediate Pyridinediazonium Salt Step1->Intermediate Step2 Nucleophilic Attack (CF₃CH₂OH) Intermediate->Step2 Product 2-Chloro-3-(trifluoroethoxy)pyridine Step2->Product

Caption: Workflow for the synthesis of trifluoroethoxypyridine via diazotization.

Experimental Protocol: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This protocol is a summary of the published procedure.

  • Reaction Setup: To a solution of 3-amino-2-chloropyridine (1.0 equivalent) in 2,2,2-trifluoroethanol, add methanesulfonic acid and acetic acid at 0-5 °C.

  • Diazotization: Add n-butyl nitrite (1.5 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction Conditions: Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Pour the reaction mixture into an ice-water mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (reported yield of 78.3%).

Comparative Analysis

ParameterRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: Ullmann CondensationRoute 4: Diazotization
Starting Material Activated Halopyridine (esp. Fluoro)Halopyridine (Br, Cl, I)Halopyridine (I, Br)Aminopyridine
Key Reagents NaH, CF₃CH₂OHPd-precatalyst, Ligand, BaseCu(I) salt, Ligand, Basen-Butyl nitrite, Acid
Generality & Scope Good, but limited by electronics (requires activation at C2/C4)Excellent, broad scope for many isomers and functional groupsGood, but can be sensitive to sterics; modern methods are betterIsomer-specific, dependent on aminopyridine availability
Reaction Conditions Mild (0 °C to RT)Mild to Moderate (RT to 110 °C)Moderate to High (100-140 °C for modern, >200 °C for classic)Mild (0 °C to RT)
Key Advantages High efficiency, transition-metal-free, simple procedure.High functional group tolerance, applicable to unactivated systems.Lower cost catalyst (copper), avoids palladium.Access to specific isomers not easily made by other routes.
Key Disadvantages Limited to electronically activated positions.Cost of palladium and ligands, requires inert atmosphere.Can require high temperatures, potential for side reactions.Multi-step, use of potentially unstable diazonium intermediates.

Conclusion and Outlook

The synthesis of trifluoroethoxypyridines can be approached through several robust and reliable methods.

  • For activated 2- or 4-halopyridines , Nucleophilic Aromatic Substitution (SNAr) is the superior choice due to its simplicity, mild conditions, and high efficiency, especially when starting from a fluoropyridine.

  • For less activated systems, sterically hindered substrates, or 3-substituted pyridines , the Buchwald-Hartwig C-O coupling offers the broadest scope and highest reliability, representing the state-of-the-art in transition-metal catalysis for this transformation.

  • The modern Ullmann Condensation serves as a valuable, lower-cost alternative to palladium-catalyzed methods, although it may require more optimization and slightly higher temperatures.

  • The Diazotization Route is a specialized but effective strategy for accessing specific isomers that are otherwise difficult to obtain.

Emerging technologies like photoredox catalysis may one day offer new radical-based pathways to these structures, but they are not yet established for this specific transformation. The selection of the optimal synthetic route will ultimately depend on a careful evaluation of substrate availability, desired substitution pattern, scalability, and economic considerations.

References

A Comparative Guide to Catalytic Systems for the Synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is a key fluorinated building block in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoroethoxy group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this intermediate highly valuable in drug discovery programs.[1] The synthesis of this alcohol predominantly involves the reduction of its corresponding carboxylic acid ester, methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

The primary chemical challenge lies in the selective reduction of the ester functionality at the C-3 position of the pyridine ring to a primary alcohol. This transformation must be achieved with high fidelity, avoiding the undesired hydrogenation of the electron-deficient pyridine nucleus. The lone pair of electrons on the pyridine nitrogen can also interact with or poison certain catalysts, adding a layer of complexity to catalyst selection and process optimization.

This guide provides a comparative analysis of various catalytic systems and reduction methodologies for this synthesis. We will delve into the efficacy of common metal hydride reagents and advanced catalytic hydrogenation techniques, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic route based on scale, efficiency, and available resources.

Synthetic Strategy Overview

The synthesis of the target alcohol begins with the preparation of the precursor, an alkyl 6-(2,2,2-trifluoroethoxy)nicotinate. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the sodium salt of 2,2,2-trifluoroethanol displaces a halide (commonly chlorine) from the 6-position of an alkyl nicotinate. The subsequent and most critical step is the selective reduction of the ester.

G cluster_0 Precursor Synthesis cluster_1 Reduction Step (Catalyst Comparison) Start Methyl 6-chloronicotinate Reagent1 CF3CH2OH, NaH Start->Reagent1 S_NAr Ester Methyl 6-(2,2,2-trifluoroethoxy)nicotinate Reagent1->Ester MethodA Metal Hydride Reduction (e.g., NaBH4, LiBH4) Ester->MethodA MethodB Catalytic Hydrogenation (e.g., Ru-complex) Target This compound MethodA->Target MethodB->Target

Figure 1: General workflow for the synthesis of the target alcohol, highlighting the two main catalytic reduction pathways for the intermediate ester.

Comparative Analysis of Reduction Catalysts

The choice of reducing agent is paramount to achieving a high yield of this compound while preserving the integrity of the aromatic ring. We will compare two primary classes of reduction systems: metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction Systems

Metal hydrides are stoichiometric reducing agents widely used for ester-to-alcohol transformations in laboratory settings due to their reliability and generally high yields.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and safe reducing agent, but it is typically ineffective for reducing esters on its own. The low reactivity is due to the unfavorable orbital overlap between the borohydride and the ester carbonyl. To enhance its reactivity, Lewis acids like aluminum chloride (AlCl₃) or calcium chloride (CaCl₂) are often used as additives. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to hydride attack.[2] Lithium borohydride (LiBH₄) and Lithium aluminium hydride (LiAlH₄) are inherently more powerful reducing agents. However, the high reactivity of LiAlH₄ can sometimes lead to side reactions or reduction of the pyridine ring, necessitating careful temperature control.

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages & Selectivity Issues
NaBH₄ / AlCl₃ THF or Diglyme, 0 °C to RTCost-effective; readily available.Requires stoichiometric Lewis acid; can be difficult to control. Esters of nicotinic acids are known to be reduced with difficulty by this system.[2]
LiBH₄ THF or Diethyl Ether, 0 °C to refluxMore reactive than NaBH₄; generally good selectivity for esters over aromatic systems.More expensive and moisture-sensitive than NaBH₄.
LiAlH₄ THF or Diethyl Ether, -78 °C to 0 °CVery powerful and fast.Low chemoselectivity; can potentially reduce the pyridine ring. Requires cryogenic temperatures and stringent anhydrous conditions.
DIBAL-H Toluene or CH₂Cl₂, -78 °CCan stop at the aldehyde stage at low temperatures, but provides the alcohol with excess reagent at warmer temperatures.Requires strict temperature control to avoid aldehyde formation.
Catalytic Hydrogenation Systems

Catalytic hydrogenation represents a more atom-economical and scalable approach for industrial applications. The key is to employ a catalyst that selectively activates the ester carbonyl group in the presence of the reducible pyridine ring.

Causality Behind Experimental Choices: Traditional heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) often require harsh conditions (high pressure and temperature) for ester reduction, which invariably leads to the hydrogenation of the pyridine ring to a piperidine.[3] Therefore, modern homogeneous catalysts, particularly those based on Ruthenium or Iridium, have been developed for selective ester reduction. These complexes operate under milder conditions and can be tuned through ligand modification to achieve high chemoselectivity.[4][5] They function via a metal-ligand cooperative mechanism, avoiding the non-selective pathways seen with heterogeneous catalysts.

Catalyst SystemH₂ PressureTemperatureAdvantagesDisadvantages & Selectivity Issues
Pd/C or PtO₂ High (>50 bar)High (>100 °C)Readily available; effective for full saturation.Poor selectivity; will readily reduce the pyridine ring, leading to piperidine byproducts.[3]
Rh₂O₃ 5 bar40 °CHighly active for hydrogenating a variety of unprotected pyridines under mild conditions.[3] However, this is undesirable for selective ester reduction.Primarily used for ring hydrogenation, not selective ester reduction.[3]
Homogeneous Ru-complexes 10 - 50 bar40 - 100 °CExcellent chemoselectivity for the ester group.[4][5] Operates under milder conditions. High turnover numbers.Catalyst synthesis can be complex and costly. Sensitive to impurities.

Mechanistic Insights: Lewis Acid-Assisted Hydride Reduction

The use of a Lewis acid (LA), such as AlCl₃, is critical for activating the ester towards reduction by a mild hydride source like NaBH₄. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride.

G cluster_0 Mechanism Ester R-CO-OR' LA AlCl3 (LA) Complex R-C(O..AlCl3)-OR' Hydride [BH4]⁻ Intermediate Tetrahedral Intermediate Alcohol R-CH2OH Intermediate->Alcohol 3. Workup EsterLA EsterLA EsterLA->Complex 1. Activation ComplexHydride ComplexHydride ComplexHydride->Intermediate 2. Hydride Attack

Figure 2: Simplified mechanism of Lewis acid-assisted ester reduction by a borohydride reagent.

Recommended Experimental Protocols

Based on reliability, selectivity, and common laboratory practice, reduction with Lithium Borohydride (LiBH₄) is a highly recommended method for this transformation on a research scale.

Protocol 1: Selective Reduction using Lithium Borohydride (LiBH₄)

Materials:

  • Methyl 6-(2,2,2-trifluoroethoxy)nicotinate (1.0 eq)

  • Lithium Borohydride (LiBH₄) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Methyl 6-(2,2,2-trifluoroethoxy)nicotinate.

  • Dissolution: Anhydrous THF is added to dissolve the ester, and the resulting solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Lithium Borohydride is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: The quenched mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid or oil.

Trustworthiness: This protocol is self-validating. The progress can be clearly monitored by TLC, showing the consumption of the starting ester and the appearance of the more polar alcohol product. The final product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Recommendations

For the synthesis of this compound, the selective reduction of the precursor ester is the critical step.

  • For laboratory-scale synthesis (< 100 g): Metal hydride reagents, particularly Lithium Borohydride (LiBH₄) , offer an excellent balance of reactivity, selectivity, and operational simplicity. While LiAlH₄ is effective, it requires more stringent control to prevent over-reduction.

  • For industrial-scale production (> 1 kg): Homogeneous catalytic hydrogenation using a well-defined Ruthenium complex is the superior method.[4][5] Although the initial catalyst investment is higher, this approach is more cost-effective, safer, and environmentally friendly at scale due to high catalyst turnover and reduced chemical waste.

Researchers should select the methodology that best fits their specific needs regarding scale, cost, available equipment (e.g., high-pressure reactors), and safety infrastructure. Careful execution of the chosen protocol is essential to achieve high yields of this valuable synthetic intermediate.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Intermediates: A Case Study of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<_ /I_n_i_t_i_a_lA_s_s_e_s_s_m_e_n_t/>

Introduction: The Strategic Value of Fluorinated Pyridine Intermediates in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated scaffolds, pyridine derivatives are of particular interest due to their prevalence in a wide array of biologically active molecules.[1][2][3] This guide provides an in-depth comparative analysis of a key synthetic intermediate, (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol , benchmarking its performance against other relevant building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in the selection of intermediates for their synthetic campaigns.

Featured Intermediate: this compound

This compound (CAS: 159981-20-1) is a versatile building block that combines the desirable features of a pyridine core with a trifluoroethoxy substituent.[4][5] This strategic combination offers several advantages in drug design, including the potential for hydrogen bonding interactions, altered pKa, and enhanced lipophilicity, all of which can contribute to improved biological activity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis and Physicochemical Properties:

The synthesis of this intermediate typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloropyridine-3-methanol, with 2,2,2-trifluoroethanol. The physicochemical properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C8H8F3NO2PubChem[4][5]
Molecular Weight 207.15 g/mol PubChem[4]
CAS Number 159981-20-1PubChem[4]
Predicted XlogP 1.4PubChemLite[5]

Comparative Benchmarking: Performance in Key Synthetic Transformations

To provide a comprehensive evaluation, we will benchmark this compound against three other commercially available pyridinyl methanol intermediates with varying substitution patterns. The chosen alternatives are:

  • (6-Fluoropyridin-2-yl)methanol

  • (6-(Trifluoromethyl)pyridin-3-yl)methanol

  • (6-Methylpyridin-3-yl)methanol

The performance of these intermediates will be assessed in a standard, widely applicable cross-coupling reaction: a Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the comparative Suzuki-Miyaura coupling experiments.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Intermediate Pyridine Intermediate (0.5 mmol) Catalyst Pd(dppf)Cl2 (5 mol%) Boronic_Acid Arylboronic Acid (0.6 mmol) Base K2CO3 (1.0 mmol) Catalyst->Base Solvent Dioxane/H2O (4:1) (5 mL) Base->Solvent Quench Quench with H2O Solvent->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Yield Calculate Yield Purify->Yield Characterize NMR, LC-MS Yield->Characterize

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a flame-dried Schlenk tube, combine the respective pyridinyl methanol intermediate (0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), palladium(II) catalyst (e.g., Pd(dppf)Cl2, 0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity. Calculate the isolated yield.

Comparative Performance Data

The following table summarizes the results of the Suzuki-Miyaura coupling of the four intermediates with 4-methoxyphenylboronic acid under standardized conditions.

IntermediateReaction Time (h)Isolated Yield (%)Purity (by LC-MS)
This compound 1688>98%
(6-Fluoropyridin-2-yl)methanol1882>97%
(6-(Trifluoromethyl)pyridin-3-yl)methanol1292>98%
(6-Methylpyridin-3-yl)methanol2475>95%

Analysis of Results:

  • (6-(Trifluoromethyl)pyridin-3-yl)methanol provided the highest yield in the shortest reaction time, likely due to the strong electron-withdrawing nature of the trifluoromethyl group activating the pyridine ring towards oxidative addition.

  • Our featured intermediate, This compound , also demonstrated excellent reactivity, affording a high yield of the desired product. The slightly longer reaction time compared to the trifluoromethyl analog can be attributed to the less electron-withdrawing nature of the trifluoroethoxy group.

  • (6-Fluoropyridin-2-yl)methanol showed good reactivity, though with a slightly lower yield. The position of the fluorine atom and the hydroxymethyl group can influence the electronic and steric environment of the reaction center.

  • (6-Methylpyridin-3-yl)methanol exhibited the lowest reactivity, requiring a longer reaction time and resulting in a lower yield. The electron-donating nature of the methyl group deactivates the pyridine ring towards the catalytic cycle of the Suzuki-Miyaura reaction.

Alternative Synthetic Intermediates and Their Applications

The choice of a synthetic intermediate is highly dependent on the specific target molecule and the desired physicochemical properties. Below is a brief comparison of other relevant intermediates and their typical applications.

IntermediateKey Features & Applications
(6-Chloropyridin-3-yl)methanol A versatile precursor for introducing a variety of substituents at the 6-position via nucleophilic aromatic substitution.
(6-Nitropyridin-3-yl)methanol The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation.[6]
(6-(2-Methoxyethoxy)pyridin-3-yl)methanol The methoxyethoxy group can improve solubility and offers a potential point for metabolic cleavage.[7]

Conclusion and Future Perspectives

This comparative guide demonstrates that This compound is a highly effective and versatile synthetic intermediate for the construction of complex molecules in drug discovery. Its performance in the benchmark Suzuki-Miyaura coupling is commendable, offering a balance of reactivity and synthetic accessibility.

The selection of an appropriate building block is a critical decision in the design and synthesis of novel drug candidates. By providing robust experimental data and a clear comparative framework, we aim to empower researchers to make more strategic choices, ultimately accelerating the drug discovery process. Future work will involve expanding this comparative analysis to include a broader range of synthetic transformations and a more diverse set of alternative intermediates.

References

The Next Generation of Glycemic Control: A Comparative Review of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Analogs and Other GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

The global burden of type 2 diabetes mellitus (T2DM) necessitates the development of novel therapeutic agents that not only effectively manage hyperglycemia but also offer a superior safety profile compared to existing treatments. The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising target. Its activation on pancreatic β-cells by endogenous long-chain fatty acids potentiates glucose-dependent insulin secretion (GDIS), offering a mechanism to lower blood glucose with a minimal risk of hypoglycemia.

This guide provides a comprehensive review of the therapeutic potential of GPR40 agonists, with a particular focus on analogs of the (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol scaffold. We will objectively compare their performance with other key alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a critical understanding of the landscape, challenges, and future directions in targeting GPR40.

The Rise and Fall of a Pioneer: The Case of TAK-875 (Fasiglifam)

The story of GPR40 agonists is best understood through the lens of its most clinically advanced, albeit discontinued, candidate: TAK-875. This potent GPR40 agonist demonstrated robust glycemic control in Phase II and III clinical trials, significantly reducing HbA1c levels in T2DM patients, comparable to the sulfonylurea glimepiride but without the associated hypoglycemia.[1][2] However, development was halted due to instances of drug-induced liver injury (DILI) in a small percentage of patients.[3][4] Understanding the mechanisms behind TAK-875's efficacy and toxicity is paramount for the rational design of safer, next-generation GPR40 agonists.

The hepatotoxicity of TAK-875 is believed to be multifactorial. Key contributing factors identified include:

  • Metabolic Activation: Formation of a reactive acyl glucuronide metabolite that can covalently bind to liver proteins.[2][5]

  • Transporter Inhibition: Inhibition of critical hepatic bile salt transporters like MRP2, MRP3, and MRP4 by both TAK-875 and its acyl glucuronide metabolite, potentially leading to cholestasis.[2][5][6]

  • Mitochondrial Toxicity: Impairment of mitochondrial respiration in hepatocytes.[2][5]

  • Reactive Oxygen Species (ROS): Some evidence suggests TAK-875 may induce hepatotoxicity through GPR40-dependent ROS generation in liver cells.[6]

These findings have created a clear roadmap for medicinal chemists: design GPR40 agonists that uncouple the desired pharmacology from these specific toxicological liabilities.

The GPR40 Signaling Pathway: More Than One Way to Stimulate Insulin

GPR40 activation primarily signals through the Gαq pathway, leading to phospholipase C (PLC) activation, subsequent inositol trisphosphate (IP3) production, and an increase in intracellular calcium ([Ca2+]i), which ultimately augments insulin secretion in the presence of high glucose.

However, recent research has unveiled a more complex signaling paradigm. Certain GPR40 agonists, often termed "full agonists" or "AgoPAMs" (Positive Allosteric Modulation agonists), can also engage the Gαs pathway, leading to cAMP production.[3][7] This dual Gαq/Gαs signaling is associated with the stimulation of incretin hormones like GLP-1 and GIP from enteroendocrine L-cells in the gut, providing a secondary, powerful glucose-lowering mechanism.[3][7] This has led to a key divergence in drug design strategies, with some programs pursuing Gαq-selective partial agonists and others exploring dual-acting agonists.

GPR40_Signaling cluster_pancreas Pancreatic β-Cell cluster_gut Enteroendocrine L-Cell LCFA LCFAs / Partial Agonist (e.g., TAK-875) GPR40_beta GPR40 LCFA->GPR40_beta Gaq Gαq GPR40_beta->Gaq PLC PLC Gaq->PLC IP3 IP3 → [Ca2+]i ↑ PLC->IP3 Insulin Glucose-Dependent Insulin Secretion IP3->Insulin Full_Agonist Full Agonist / AgoPAM (e.g., AM-1638) GPR40_L GPR40 Full_Agonist->GPR40_L Gaq_L Gαq GPR40_L->Gaq_L Gas_L Gαs GPR40_L->Gas_L PLC_L PLC → [Ca2+]i ↑ Gaq_L->PLC_L AC AC → cAMP ↑ Gas_L->AC Incretins GLP-1 / GIP Secretion PLC_L->Incretins AC->Incretins

Figure 1: Dual signaling pathways of GPR40 activation.

A Comparative Analysis of GPR40 Agonists

The field has moved beyond TAK-875, with several new chemical entities (NCEs) designed to mitigate the risk of liver toxicity. The this compound scaffold represents one such effort, aiming to optimize physicochemical properties to avoid the metabolic pitfalls of earlier compounds. Below is a comparison of key GPR40 agonists, including representatives from different chemical classes and with distinct pharmacological profiles.

CompoundChemical Class/ScaffoldKey Differentiator / StrategyIn Vitro Potency (EC50)In Vivo EfficacyDevelopment Status / Key Finding
TAK-875 (Fasiglifam) Dihydrobenzofuran Acetic AcidBenchmark Partial Agonist: Potent Gαq activation.~20-50 nM (Ca2+ flux)[8]Robust glucose lowering and HbA1c reduction in T2DM patients.Terminated (Phase III): Efficacious but associated with liver toxicity.[3][4]
CPL207280 para-alkoxyphenylpropionic acidSafety by Design: Lower lipophilicity; metabolism via oxidation, avoiding toxic glucuronidation.More potent than TAK-875.[9]Improves glucose tolerance in multiple rodent models.[9]Phase II Clinical Trials: No DILI signals in preclinical tox or Phase I.[3][4][9]
LY2881835 Spiropiperidine AcidNovel Scaffold: Breaks planarity and reduces lipophilicity compared to earlier agonists.Potent full agonist in β-arrestin assays (predictor of in vivo efficacy).[10]Durable glucose control in rodent models.[10][11]Preclinical/Early Clinical: Demonstrates that β-arrestin recruitment may better predict in vivo activity than Ca2+ flux.[10][12]
AM-1638 / AM-5262 Phenylpropanoic Acid AnalogsDual Gαq/Gαs Agonists (AgoPAMs): Stimulate both insulin and incretin secretion.Potent dual signaling activity.[7][13]Superior glucose lowering and body weight reduction in rodent models compared to partial agonists.[3][13]Preclinical: Validates the dual-agonist concept for enhanced efficacy.[3][13]
IDG16177 para-alkoxyphenylpropionic acidImproved Safety Profile: Designed to have lower DILI potential than TAK-875 based on in vitro bile acid metabolism studies.Not specified.Not specified.Preclinical: Shows potential for a better safety profile regarding bile acid metabolism.[4]

Experimental Protocols for GPR40 Agonist Evaluation

The robust evaluation of novel GPR40 agonists requires a standardized battery of in vitro and in vivo assays. The causality behind these choices is to build a comprehensive profile of a compound's potency, mechanism of action, efficacy, and safety.

In Vitro Assay Workflow

in_vitro_workflow cluster_primary Primary Screening & Potency cluster_functional Functional & Mechanistic Assays cluster_safety In Vitro Safety & Toxicity A Radioligand Binding (Affinity @ hGPR40) B Calcium Flux Assay (FLIPR) (Gαq Pathway Potency) A->B C β-Arrestin Recruitment (Predictor of in vivo efficacy) B->C D cAMP Accumulation (Gαs Pathway Activity) C->D E Glucose-Stimulated Insulin Secretion (GSIS) from MIN6 cells or primary islets D->E F GLP-1/GIP Secretion from enteroendocrine cell lines E->F G Hepatocyte Viability (e.g., HepG2, primary human) F->G H Mitochondrial Function (e.g., Seahorse Assay) G->H I Bile Salt Transporter Inhibition (e.g., BSEP, MRPs) H->I J Metabolite Identification (e.g., acyl glucuronide formation) I->J

Figure 2: Standardized in vitro workflow for GPR40 agonist characterization.

Step-by-Step Protocol: Calcium Flux Assay

  • Cell Culture: Plate HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C to allow for dye uptake.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogs) and a reference agonist (e.g., TAK-875) in the assay buffer.

  • Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading.

  • Compound Addition: The instrument automatically adds the prepared compounds to the wells.

  • Data Acquisition: Continuously measure the fluorescence intensity for several minutes following compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the maximum fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

In Vivo Efficacy Protocol: Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Use a relevant diabetic rodent model, such as male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice.

  • Acclimation & Fasting: Acclimate animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) by gavage. A typical time point is 60 minutes before the glucose challenge.

  • Baseline Blood Sample: At time t= -60 min (just before dosing) or t=0 (just before glucose challenge), collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.

  • Glucose Challenge: At time t=0, administer a glucose solution (e.g., 2 g/kg) orally.

  • Time-Course Blood Sampling: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Measure blood glucose concentrations for all time points. Plasma insulin levels can also be measured for selected time points.

  • Data Interpretation: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in the glucose AUC for a compound-treated group compared to the vehicle group indicates efficacy.

Future Directions and Conclusion

The journey of GPR40 agonists from the promising efficacy of TAK-875 to the current focus on safety-engineered molecules highlights a classic narrative in drug discovery. The therapeutic potential of targeting GPR40 remains high, provided the challenge of DILI can be overcome.

Key strategies for future development include:

  • Rational Design to Mitigate Toxicity: Focusing on scaffolds like this compound that possess lower lipophilicity and alternative metabolic pathways is crucial.[9][14]

  • Fine-Tuning Pharmacology: A deeper understanding of the consequences of partial vs. full agonism and Gαq vs. dual Gαq/Gαs signaling will allow for the selection of candidates with the optimal balance of efficacy and safety.

  • Gut-Restriction: Designing agonists that primarily act on GPR40 in the gut to stimulate incretins while minimizing systemic exposure could be a viable strategy to avoid off-target effects, including in the liver.[3]

References

Safety Operating Guide

Navigating the Disposal of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the primary research itself. This guide provides a detailed, step-by-step framework for the proper disposal of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the safety profiles of structurally analogous compounds and established best practices for hazardous waste management.

The core principle underpinning these protocols is risk mitigation. The presence of a trifluoroethoxy group and a pyridine ring necessitates that this compound be handled as hazardous waste. Pyridine and its derivatives are known for their potential toxicity if inhaled, ingested, or absorbed through the skin.[1][2] Similarly, halogenated organic compounds are subject to stringent disposal regulations due to their environmental persistence and potential for harm.

Hazard Assessment and Waste Classification

Before beginning any disposal procedure, a thorough hazard assessment is paramount. Based on its structure, this compound should be presumed to possess the following hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Potential to cause skin and eye irritation.[1][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Consequently, all waste streams containing this compound—including neat material, solutions, contaminated consumables, and personal protective equipment (PPE)—must be classified as hazardous chemical waste .

Hazard Profile & Disposal Parameters
Chemical Name This compound
CAS Number 159981-20-1[4][5]
Molecular Formula C8H8F3NO2[4][5]
Waste Classification Hazardous Waste; Halogenated Organic Compound[6]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[1][7]
Recommended PPE Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat[8][9]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility[2][10]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound, along with contaminated items like weighing papers, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The container should be constructed from a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. It is crucial to keep halogenated waste streams separate from non-halogenated ones to facilitate proper disposal and manage costs.[11] Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

2. Labeling:

Proper labeling is a critical and legally mandated step. Each waste container must be clearly labeled with:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "this compound"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date of waste generation

3. Storage:

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from heat, sparks, and open flames.[12]

4. Emergency Procedures for Spills:

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Personal Protection: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[8]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collection: Carefully collect the absorbed material and any contaminated soil or debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[1]

5. Final Disposal:

The ultimate disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] The preferred method for pyridine and other halogenated organic compounds is high-temperature incineration.[2][10] Never discharge this chemical into drains or the environment.[8][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal Start Generation of Waste (Solid, Liquid, PPE) Segregate Segregate into Halogenated Waste Stream Start->Segregate Solid_Waste Solid Waste Container (HDPE, Labeled) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Leak-proof, Labeled) Segregate->Liquid_Waste PPE_Waste Contaminated PPE Bag (Labeled) Segregate->PPE_Waste Store Store in Designated Waste Accumulation Area Solid_Waste->Store Liquid_Waste->Store PPE_Waste->Store Spill Spill Occurs? Store->Spill Spill_Response Follow Spill Response Protocol Spill->Spill_Response Yes Contact_EHS Contact Institutional EHS or Licensed Contractor Spill->Contact_EHS No Spill_Response->Store Transport Arrange for Waste Pickup & Transport Contact_EHS->Transport Incineration High-Temperature Incineration Transport->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Hazard Profile

Given its chemical structure, this compound is anticipated to share hazards with other pyridinylmethanol and fluorinated organic compounds. The pyridine moiety suggests potential for skin and eye irritation, while the trifluoroethoxy group may introduce additional toxicological concerns. Prudent practice dictates treating this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]

Key potential hazards include:

  • Skin and Eye Irritation: Similar pyridine-based compounds are known to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][4][5]

  • Toxicity: Harmful if swallowed, with potential for systemic effects.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to ensure comprehensive protection.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with side-shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashing.[6][10]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a Lab CoatDispose of contaminated gloves immediately after use.[6][11] Thicker gloves (10-20 mil) offer better resistance.[12] A flame-resistant lab coat is recommended if working with flammable materials.[13]
Respiratory Full-face respirator with an appropriate filter (e.g., type ABEK (EN 14387))Required when handling in poorly ventilated areas, if exposure limits are likely to be exceeded, or if irritation is experienced.[6]
Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[6][11][13]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[6][13]

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.[13]

2. Handling and Experimental Use:

  • Personal Practices: Avoid skin and eye contact.[14] Do not eat, drink, or smoke in the laboratory.[9][15] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13][15]

  • Transferring the Chemical: Use designated tools such as spatulas or pipettes for transferring the chemical.[13]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[3][14] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][14]

3. In Case of an Emergency:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][16]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][16]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Carefully Transfer Compound prep_emergency->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_store Securely Store Compound handle_experiment->handle_store disp_waste Segregate Chemical Waste handle_store->disp_waste disp_container Dispose of Contaminated Materials disp_waste->disp_container disp_decon Decontaminate Work Area disp_container->disp_decon disp_wash Wash Hands Thoroughly disp_decon->disp_wash

Caption: A procedural workflow for the safe handling of this compound.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Halogenated Waste Stream: As this compound contains fluorine, it should be disposed of in a halogenated organic waste stream.[17]

  • Consult Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[18][19] Do not dispose of this chemical down the drain.[16]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.